Acetylvirolin
Description
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Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3/b8-7+ |
InChI Key |
PYVVKTYHVHGNMI-BQYQJAHWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Acetylvirolin (CAS Number 916264-22-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvirolin, a lignan (B3055560) compound isolated from plants of the Sambucus genus, notably Sambucus williamsii, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, with a focus on its physicochemical characteristics. While direct evidence for the specific biological activities of this compound is limited in the current scientific literature, this document also explores the well-documented osteogenic properties of lignan-rich extracts from Sambucus williamsii. This includes a proposed mechanism of action involving the inhibition of serotonin (B10506) synthesis, which may have implications for bone metabolism. This guide aims to serve as a valuable resource for researchers investigating this compound and related lignans (B1203133) for potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 916264-22-7 | [1] |
| Molecular Formula | C23H28O6 | [1] |
| Molecular Weight | 400.46 g/mol | [1] |
| Appearance | Oil | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 521.5 ± 50.0 °C at 760 mmHg | [1] |
| Flash Point | 224.5 ± 30.2 °C | [1] |
| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | [1] |
| Topological Polar Surface Area | 63.2 Ų | [1] |
| Rotatable Bond Count | 10 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| XLogP3 | 4.7 | [1] |
| InChI | InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3/b8-7+/t15-,23+/m1/s1 | [1] |
| SMILES | CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC | [1] |
Biological Activity and Potential Mechanism of Action
Osteogenic Effects
Lignan extracts from Sambucus williamsii have been shown to promote the proliferation of osteoblast-like cells.[2] This suggests a potential therapeutic application in conditions characterized by bone loss, such as osteoporosis.
Proposed Mechanism of Action: Inhibition of Serotonin Synthesis
Recent studies have elucidated a potential mechanism by which lignans from Sambucus williamsii exert their bone-protective effects. This mechanism involves the modulation of serotonin synthesis.[3][4][5] Specifically, the lignan-rich fraction has been shown to inhibit Tryptophan Hydroxylase 1 (TPH-1), the rate-limiting enzyme in the peripheral synthesis of serotonin from tryptophan.[3] By inhibiting TPH-1, these lignans are proposed to reduce circulating serotonin levels, which in turn promotes bone formation.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed pathway of osteogenesis by lignans.
Experimental Protocols
This section provides representative experimental protocols for the isolation, characterization, and biological evaluation of lignans like this compound. These are generalized methods and may require optimization for specific applications.
Isolation of Lignans from Sambucus williamsii
This protocol outlines a general procedure for the extraction and isolation of lignans.
Caption: Workflow for isolating lignans from plant material.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.
-
Column Chromatography: The resulting fractions are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20 to achieve further separation.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Purification: Fractions containing the target lignans are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7]
In Vitro TPH-1 Inhibition Assay
This protocol describes a fluorescence-based assay to screen for TPH-1 inhibitors.
Caption: General workflow for a TPH-1 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant TPH-1 enzyme, L-tryptophan (substrate), necessary cofactors (e.g., tetrahydrobiopterin (B1682763) - BH4), and the test inhibitor (this compound) at various concentrations.
-
Reaction Incubation: In a microplate, combine the TPH-1 enzyme, substrate, cofactors, and the test inhibitor. Incubate the mixture at a controlled temperature to allow the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Fluorescence Measurement: The amount of 5-hydroxytryptophan (5-HTP) produced is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of TPH-1 inhibition by the test compound is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor. The half-maximal inhibitory concentration (IC50) value can then be determined.[8][9][10][11]
Osteoblast Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for assessing osteoblast proliferation.
Methodology:
-
Cell Seeding: Plate osteoblast cells (e.g., MC3T3-E1 or primary osteoblasts) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound. Include appropriate controls (vehicle control and positive control if available).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. The effect of this compound on cell proliferation can be quantified by comparing the absorbance of treated cells to that of the control cells.[12][13][14]
Conclusion
This compound is a lignan with well-defined physicochemical properties. While direct biological data for this specific compound is sparse, the research on lignan-rich extracts from its natural source, Sambucus williamsii, provides a strong rationale for investigating its potential in bone health. The proposed mechanism of action through the inhibition of serotonin synthesis presents an exciting avenue for further research and drug development. The experimental protocols outlined in this guide provide a starting point for researchers to explore the biological activities of this compound and other related lignans. Further studies are warranted to isolate and characterize the specific effects of this compound and to determine its potential as a therapeutic agent.
References
- 1. 916264-22-7(this compound) | Kuujia.com [pt.kuujia.com]
- 2. Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chondrex.com [chondrex.com]
- 14. In vitro Cell Proliferation Assay of Demineralized Dentin Material Membrane in Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Acetylvirolin: A Technical Guide to a Novel Virolin Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The natural world remains a vast repository of complex molecules with significant therapeutic potential. Within the diverse flora of the Amazon rainforest, the genus Virola stands out as a prolific source of bioactive secondary metabolites. While the compound "Acetylvirolin" is not described in current scientific literature, this guide posits its existence as a novel acetylated derivative of the known neolignan, Virolin. This document provides a comprehensive overview of the natural source, isolation, and characterization of Virolin, a compound isolated from Virola surinamensis. Furthermore, it outlines a hypothetical, yet scientifically grounded, protocol for the synthesis of this compound. This guide also explores the known biological activities of Virolin and related neolignans, offering a basis for predicting the potential therapeutic applications of its acetylated form.
The Natural Source: Virola surinamensis
Virolin is a naturally occurring neolignan found in Virola surinamensis (Rol. ex Rottb.) Warb., a tree species belonging to the Myristicaceae family.[1][2][3] Native to the wet tropical biomes of Trinidad and South America, this evergreen tree is commonly known as "ucuúba-branca" or "ucuúba-de-igapó".[1][2] Traditionally, various parts of V. surinamensis have been used in folk medicine.[1][2] Phytochemical investigations of this species have revealed a rich chemical profile, including steroids, flavonoids, polyketides, and a variety of lignans (B1203133) and neolignans, such as Virolin and Surinamensin (B1240315).[1][3]
Isolation of Virolin from Virola surinamensis
The isolation of Virolin from the leaves of Virola surinamensis involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established phytochemical procedures.
Experimental Protocol: Isolation of Virolin
1. Plant Material Collection and Preparation:
-
Fresh leaves of Virola surinamensis are collected and authenticated.
-
The leaves are dried in a forced-air oven at 40°C for 72 hours and then ground into a fine powder.[3]
2. Extraction:
-
A substantial quantity (e.g., 1.0 kg) of the dried, powdered leaf material is subjected to exhaustive extraction with hexane (B92381) to yield a crude hexane extract.[3]
3. Chlorophyll (B73375) Removal:
-
The crude hexane extract is dissolved in a methanol:water (7:3) solution.
-
The solution is allowed to stand at refrigerated temperatures for 30 minutes to precipitate chlorophyll and other impurities.
-
The mixture is then filtered through Celite to yield a chlorophyll-free extract.[3]
4. Chromatographic Separation:
-
The resulting extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column, eluting with a hexane:ethyl acetate (B1210297) gradient.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of similar polarity are pooled.
-
The fraction containing Virolin is further purified by preparative thin-layer chromatography (PTLC) to yield pure Virolin.[3] From 1.0 kg of dried leaves, approximately 20 mg of Virolin can be isolated.[3]
Logical Workflow for Virolin Isolation
Characterization of Virolin
The structural elucidation of Virolin is accomplished through a combination of spectroscopic techniques.
| Parameter | Value |
| Molecular Formula | C₂₁H₂₆O₅ |
| IUPAC Name | (1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol |
| Molecular Weight | 358.4 g/mol |
Table 1: Physicochemical Properties of Virolin
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| 3.91 (s, 3H, OMe) | 147.0 |
| ... (additional proton data) | ... (additional carbon data) |
Table 2: NMR Spectroscopic Data for Virolin[3] (Note: Complete, publicly available high-resolution NMR data is limited. The provided data is based on available information.)
Hypothetical Synthesis of this compound
"this compound" would be the acetylated derivative of Virolin. The hydroxyl group in the Virolin structure provides a reactive site for acetylation. The following is a standard laboratory procedure for the acetylation of a hydroxyl group-containing natural product.
Experimental Protocol: Acetylation of Virolin
1. Reaction Setup:
-
Dissolve Virolin (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5-2 equivalents), to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
2. Acetylation Reaction:
-
Slowly add acetic anhydride (B1165640) (1.2-1.5 equivalents) or acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
4. Characterization:
-
Confirm the structure of the acetylated product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet at approximately δ 2.0-2.2 ppm in the ¹H NMR spectrum and a new carbonyl signal around δ 170 ppm in the ¹³C NMR spectrum would be indicative of successful acetylation.
Logical Workflow for the Synthesis of this compound
Biological Activity and Potential Signaling Pathways
While the biological activity of the hypothetical this compound is unknown, the activities of Virolin and other neolignans from Virola species provide a foundation for speculation.
Known Activities of Virolin and Related Neolignans
-
Allelopathic Activity: Virolin has demonstrated allelopathic effects, inhibiting the seed germination and seedling development of certain plant species.[3] Surinamensin, a co-isolated neolignan, showed even greater potential in this regard.[3]
-
Antiprotozoal Activity: Neolignans isolated from Virola species have shown activity against protozoan parasites. For instance, surinamensin is active against Leishmania donovani promastigotes.[1] Other neolignans from the genus have also demonstrated anti-L. donovani activity.[1] This suggests that Virolin and its derivatives could be investigated as potential antiprotozoal agents.
Hypothetical Signaling Pathway Involvement
The precise molecular targets and signaling pathways of Virolin are not well-elucidated. However, many bioactive natural products, including lignans, exert their effects by modulating key cellular signaling pathways. Given the known anti-inflammatory and anticancer properties of other lignans, potential pathways that could be influenced by Virolin or this compound include:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Many natural products inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway is a common mechanism for anticancer agents.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism, and its dysregulation is frequently observed in cancer.
The acetylation of Virolin to this compound could potentially alter its pharmacokinetic and pharmacodynamic properties. Acetylation can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets. This modification could either potentiate or attenuate the biological activity of the parent compound, or even confer novel activities.
Conclusion and Future Directions
"this compound" represents a promising, albeit currently hypothetical, derivative of the natural product Virolin. This technical guide has provided a comprehensive overview of the known information regarding Virolin, from its natural source in Virola surinamensis to its isolation and characterization. The outlined protocol for the synthesis of this compound offers a clear path for its future chemical investigation.
Further research is warranted to:
-
Synthesize and structurally confirm this compound.
-
Conduct in-depth spectroscopic analysis of both Virolin and this compound to build a comprehensive data library.
-
Perform a wide range of biological assays to determine the cytotoxic, antimicrobial, antiprotozoal, anti-inflammatory, and anticancer activities of both compounds.
-
Elucidate the mechanisms of action and identify the specific molecular targets and signaling pathways involved in their biological effects.
The exploration of novel derivatives of known bioactive natural products is a critical endeavor in the quest for new therapeutic agents. This compound stands as an intriguing candidate for future drug discovery and development efforts.
References
Acetylvirolin: A Comprehensive Technical Guide on the Mechanism of Action
Disclaimer: The compound "Acetylvirolin" is a hypothetical agent for the purpose of this illustrative technical guide. All data, experimental protocols, and mechanisms described herein are fictional and intended to demonstrate a comprehensive response to the prompt's requirements.
Introduction
This compound is a novel investigational antiviral agent exhibiting potent and selective activity against several members of the Herpesviridae family. Structurally, it is a synthetic nucleoside analogue characterized by an acetylated ribose moiety, which enhances its cellular uptake and metabolic stability. This document provides an in-depth overview of the core mechanism of action of this compound, supported by hypothetical quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its antiviral effect through a multi-step process that ultimately leads to the termination of viral DNA synthesis. The core mechanism is dependent on its selective phosphorylation by a virus-encoded enzyme and subsequent competitive inhibition of the viral DNA polymerase.
-
Selective Phosphorylation: this compound is a prodrug that requires intracellular phosphorylation to become active. In virus-infected cells, it is selectively recognized and monophosphorylated by a viral thymidine (B127349) kinase (TK). This initial step is critical for its selectivity, as this compound is a poor substrate for host cellular kinases.
-
Conversion to Triphosphate: Following the initial phosphorylation, host cell kinases further phosphorylate this compound monophosphate to its active triphosphate form, this compound-TP.
-
Inhibition of Viral DNA Polymerase: this compound-TP acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.
-
Chain Termination: Once incorporated, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to obligate chain termination and halting viral DNA replication.
Quantitative Data
The antiviral activity and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) |
| Herpes Simplex Virus 1 | Vero | 0.8 |
| Herpes Simplex Virus 2 | MRC-5 | 1.2 |
| Varicella-Zoster Virus | HELF | 2.5 |
| Cytomegalovirus | HFF | > 50 |
EC50: 50% effective concentration required to inhibit viral plaque formation.
Table 2: Enzymatic Inhibition and Cytotoxicity
| Parameter | Value (µM) |
| IC50 (HSV-1 DNA Polymerase) | 0.15 |
| CC50 (Vero cells) | 200 |
| Selectivity Index (CC50/EC50 for HSV-1) | 250 |
IC50: 50% inhibitory concentration against the target enzyme. CC50: 50% cytotoxic concentration for host cells.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Vero cells
-
Herpes Simplex Virus 1 (HSV-1) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Crystal Violet staining solution
-
This compound stock solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2% methylcellulose and DMEM containing the various concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
After incubation, fix the cells with 10% formalin for 30 minutes.
-
Remove the methylcellulose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water, allow them to dry, and count the number of plaques.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Viral DNA Polymerase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of purified viral DNA polymerase.
Materials:
-
Purified recombinant HSV-1 DNA polymerase
-
Activated calf thymus DNA (as a template-primer)
-
[³H]-dGTP (radiolabeled deoxyguanosine triphosphate)
-
Unlabeled dATP, dCTP, dTTP
-
This compound-TP (the active triphosphate form)
-
Reaction buffer (containing MgCl₂, KCl, and Tris-HCl)
-
Trichloroacetic acid (TCA)
Procedure:
-
Set up reaction tubes containing the reaction buffer, activated calf thymus DNA, and a mix of dATP, dCTP, and dTTP.
-
Add varying concentrations of this compound-TP to the respective tubes.
-
Initiate the reaction by adding the purified HSV-1 DNA polymerase and [³H]-dGTP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA on glass fiber filters and wash with 5% TCA and then ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of polymerase inhibition against the concentration of this compound-TP.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action for this compound in a virus-infected host cell.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow diagram for the in vitro plaque reduction assay.
Acetylvirolin: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activity of Acetylvirolin is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a framework for the biological activity screening of this compound based on the known activities of the broader class of compounds to which it belongs—lignans (B1203133)—and established protocols for in vitro screening. The experimental procedures and conceptual pathways described herein are intended as a starting point for researchers to design and conduct their own investigations.
Introduction: this compound and the Potential of Lignans
This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom.[1][2] It has been isolated from Sambucus williamsii, a plant used in traditional medicine.[3][4] Lignans are formed by the dimerization of two phenylpropane units and exhibit a wide range of biological activities.[2][5]
Extensive research has demonstrated the therapeutic potential of various lignans, including:
-
Anticancer Activity: Many lignans have been shown to possess antitumor effects by inhibiting colony formation, arresting the cell cycle, and inducing apoptosis in cancer cells.[6]
-
Antiviral Activity: Several lignans have demonstrated efficacy against a variety of viruses.[7][8][9][10] Their mechanisms of action can include the inhibition of viral entry, reverse transcriptase, and other key enzymes in the viral life cycle.[7] For instance, podophyllotoxin (B1678966) and its derivatives are well-known antiviral lignans.[7][8]
-
Antioxidant and Anti-inflammatory Properties: Lignans are recognized for their potent antioxidant and anti-inflammatory effects, which contribute to their protective roles against various diseases.[2][11]
-
Other Biological Activities: Lignans isolated from Sambucus williamsii have also been shown to promote the proliferation of osteoblast-like cells, suggesting potential applications in bone health.[3][12][13]
Given the established biological activities of lignans, this compound represents a compound of interest for systematic biological screening to uncover its therapeutic potential.
Data Presentation: A Framework for Quantifying Biological Activity
Effective screening of a novel compound requires meticulous data recording and analysis. The following table provides a template for summarizing quantitative data from in vitro biological activity assays for this compound.
| Assay Type | Target (Cell Line/Virus/Enzyme) | Metric | Result (e.g., IC₅₀, EC₅₀, CC₅₀ in µM) | Positive Control | Notes |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC₅₀ | Doxorubicin | 72h incubation | |
| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | IC₅₀ | Doxorubicin | 72h incubation | |
| Cytotoxicity | HepG2 (Human Liver Carcinoma) | IC₅₀ | Doxorubicin | 72h incubation | |
| Cytotoxicity | MRC-5 (Normal Human Lung Fibroblast) | CC₅₀ | Doxorubicin | To determine selectivity index | |
| Antiviral | Influenza A virus (H1N1) | EC₅₀ | Oseltamivir | Plaque Reduction Assay | |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | Acyclovir | Plaque Reduction Assay | |
| Antiviral | Human Immunodeficiency Virus-1 (HIV-1) | EC₅₀ | Zidovudine | Reverse Transcriptase Assay |
Definitions:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that is required to kill 50% of cells in vitro.
Experimental Protocols
The following are generalized protocols for preliminary in vitro screening of anticancer and antiviral activities. Researchers should optimize these protocols based on their specific cell lines, viruses, and laboratory conditions.
Protocol for In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control. A known anticancer drug should be used as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Mix gently by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol for In Vitro Antiviral Screening: Plaque Reduction Assay
The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[18]
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
This compound stock solution
-
A specific virus stock with a known titer (PFU/mL)
-
A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)[19]
-
Cell culture medium
-
Infection medium (serum-free medium)
-
Semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
6-well or 24-well sterile tissue culture plates
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)[18]
-
PBS
Procedure:
-
Cell Seeding:
-
Seed host cells into multi-well plates to form a confluent monolayer on the day of infection.[18]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium.
-
Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).[18]
-
In separate tubes, mix equal volumes of each this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with infection medium) and a cell control (infection medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction.[18]
-
-
Infection:
-
Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[19]
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium to each well to restrict the spread of the virus.[18]
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).[18]
-
-
Plaque Visualization:
-
Fix the cells by adding the fixing solution to each well and incubating for at least 30 minutes.[18]
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with the staining solution for 15-30 minutes.[18]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
-
Visualizations: Conceptual Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate conceptual workflows and a hypothetical signaling pathway relevant to the biological screening of a natural product like this compound.
Caption: A conceptual workflow for natural product drug discovery.
Caption: A hypothetical signaling pathway potentially inhibited by this compound.
References
- 1. New lignans and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. mdpi.com [mdpi.com]
- 12. New lignans from the bioactive fraction of Sambucus williamsii Hance and proliferation activities on osteoblastic-like UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Acetylvirolin: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound named "Acetylvirolin." The following technical guide is a template designed to meet the structural and content requirements of the user's request. Researchers, scientists, and drug development professionals can use this framework to organize and present their in-house experimental data on this compound.
Introduction
This document provides a comprehensive overview of the in vitro bioactivity of the novel compound, this compound. The guide is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information herein is crucial for evaluating the therapeutic potential of this compound and guiding future research and development efforts.
Quantitative Bioactivity Data
The in vitro bioactivity of this compound has been assessed through a series of standardized assays to determine its cytotoxic and potential antiviral effects. The following tables summarize the key quantitative data obtained from these experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Incubation Time (hrs) |
| [Cell Line 1] | [e.g., MTT, XTT] | [Value] | [Value] | [Value] |
| [Cell Line 2] | [e.g., MTT, XTT] | [Value] | [Value] | [Value] |
| [Cell Line 3] | [e.g., MTT, XTT] | [Value] | [Value] | [Value] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| [Virus 1] | [Cell Line 1] | [e.g., Plaque Reduction, CPE] | [Value] | [Value] |
| [Virus 2] | [Cell Line 2] | [e.g., Plaque Reduction, CPE] | [Value] | [Value] |
| [Virus 3] | [Cell Line 3] | [e.g., Plaque Reduction, CPE] | [Value] | [Value] |
EC50: 50% effective concentration; CPE: Cytopathic Effect.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and allow for critical evaluation of the generated data.
Cytotoxicity Assays
The cytotoxic effects of this compound are typically evaluated using colorimetric assays that measure cell viability.
3.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of [e.g., 1 x 10^4 cells/well] and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (ranging from [e.g., 0.1 to 100 µM]) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period ([e.g., 24, 48, or 72 hours]).
-
MTT Addition: Add MTT solution to each well to a final concentration of [e.g., 0.5 mg/mL] and incubate for an additional [e.g., 4 hours].
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of [e.g., 570 nm] using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/CC50 values using non-linear regression analysis.
3.1.2. XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity in living cells.
-
Protocol: The protocol is similar to the MTT assay, with the primary difference being that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Antiviral Assays
The antiviral activity of this compound is determined by its ability to inhibit viral replication in cell culture.
3.2.1. Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques in the presence of the test compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for [e.g., 1 hour] at 37°C.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation ([e.g., 2-5 days]).
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde (B43269) and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.
3.2.2. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Seeding and Infection: Similar to the plaque reduction assay, cells are seeded in 96-well plates and infected with the virus.
-
Compound Treatment: After infection, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation and CPE Observation: Incubate the plates and visually inspect for CPE daily using a microscope.
-
Cell Viability Measurement: After the incubation period, cell viability can be quantified using assays like MTT or XTT.
-
Data Analysis: The EC50 is calculated as the concentration of this compound that inhibits CPE by 50% or maintains 50% cell viability.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, its effects on key cellular signaling pathways are investigated. The following diagrams illustrate a hypothetical signaling pathway potentially modulated by this compound and a general experimental workflow for its in vitro bioactivity screening.
Caption: Hypothetical signaling pathway potentially inhibited by this compound.
Caption: General experimental workflow for in vitro bioactivity screening.
"Acetylvirolin" discovery and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvirolin is a lignan (B3055560) compound isolated from the elderberry plant, Sambucus williamsii. Lignans (B1203133) as a chemical class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and effects on bone metabolism. This document provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties. Due to the absence of a dedicated primary publication on its discovery and specific biological functions, this guide synthesizes information from related studies on lignans isolated from Sambucus williamsii. It outlines generalized experimental protocols for the isolation and characterization of such compounds and discusses the known biological activities of closely related lignans from the same source, providing a framework for future research into the therapeutic potential of this compound.
Introduction
Lignans are a large group of polyphenolic compounds found in plants, formed by the dimerization of substituted phenylpropanoid units. They are of significant interest to the scientific community due to their wide range of pharmacological activities. This compound, a specific lignan, has been identified as a constituent of Sambucus williamsii, a plant used in traditional medicine. This guide aims to consolidate the currently available data on this compound and to provide a generalized procedural framework for its study, based on established methods for lignan research.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| CAS Number | 916264-22-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₃H₂₈O₆ | Chemical Supplier Catalogs |
| Molecular Weight | 400.46 g/mol | Chemical Supplier Catalogs |
| Class | Lignan | Inferred from structure |
| Natural Source | Sambucus williamsii (Elderberry) | Research on S. williamsii |
Discovery and Background
While a specific publication detailing the initial discovery of this compound is not available, its presence has been confirmed in studies focused on the phytochemical analysis of Sambucus williamsii. Research on this plant has led to the isolation and identification of numerous lignans, driven by an interest in their potential therapeutic effects, particularly in relation to bone health and inflammation[1][2].
The general workflow for the discovery of a novel lignan like this compound from a plant source is depicted below.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the isolation and characterization of lignans from Sambucus williamsii, adapted from methodologies reported in the literature for similar compounds.
Extraction and Isolation
-
Plant Material Preparation : Dried and powdered stems of Sambucus williamsii are subjected to extraction with a solvent such as 70% ethanol (B145695) at room temperature.
-
Solvent Extraction : The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography : The ethyl acetate and n-butanol fractions, which are typically rich in lignans, are subjected to column chromatography on silica (B1680970) gel or other stationary phases.
-
Gradient Elution : A gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol) is used to elute the compounds from the column. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification : Fractions containing compounds of interest are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
Structure Elucidation
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and confirm the overall structure.
-
Biological Activity (Inferred from Related Lignans)
Direct experimental data on the biological activity of this compound is not yet published. However, numerous other lignans isolated from Sambucus williamsii have demonstrated biological effects, suggesting potential areas of investigation for this compound.
Effects on Bone Metabolism
Several lignans from Sambucus williamsii have been shown to promote the proliferation and differentiation of osteoblast-like cells[3][4]. This suggests a potential role in bone formation and the possibility of being investigated for osteoporosis treatment.
A hypothetical signaling pathway for lignan-induced osteoblast differentiation is presented below.
Anti-inflammatory Activity
Lignans from Sambucus williamsii have also been reported to possess anti-inflammatory properties[2]. These compounds have been shown to inhibit the production of inflammatory mediators in various cell-based assays.
Future Directions
The current body of knowledge on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:
-
Definitive Isolation and Characterization : A focused study to isolate this compound in significant quantities and perform a comprehensive structural and stereochemical analysis.
-
Biological Screening : A broad-based screening of this compound's activity in various disease models, including but not limited to osteoporosis, inflammation, and cancer.
-
Mechanism of Action Studies : Once a significant biological activity is identified, in-depth studies to elucidate the underlying molecular mechanisms and signaling pathways.
-
Synthesis : Development of a synthetic route to produce this compound and its analogs to enable structure-activity relationship (SAR) studies.
Conclusion
This compound is a lignan from Sambucus williamsii with potential for further scientific investigation. While direct data on its discovery and biological function are scarce, the established methodologies for studying lignans and the known activities of related compounds provide a solid foundation for future research. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this natural product.
References
- 1. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive lignan constituents from the twigs of Sambucus williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
Acetylvirolin: An In-Depth Technical Guide on a Data-Deficient Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current state of knowledge regarding the solubility and stability of Acetylvirolin, a lignan (B3055560) compound isolated from the elderberry plant (Sambucus williamsii). Despite its availability from chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and safety data reveals a significant lack of empirical data on its core physicochemical properties. This document outlines the available information and highlights the critical data gaps that need to be addressed to facilitate further research and development of this compound.
Introduction to this compound
This compound is a naturally occurring lignan with the chemical formula C₂₃H₂₈O₆ and a molecular weight of 400.46 g/mol . Its unique chemical structure, identified by the CAS number 916264-22-7, places it within a class of phytoestrogens known for their diverse biological activities. While research has been conducted on various lignans (B1203133) from Sambucus species for their potential health benefits, including anti-inflammatory and bone-protective effects, specific data for this compound remains elusive.
Solubility Profile of this compound
There is currently no publicly available quantitative data on the solubility of this compound in common laboratory solvents. Chemical supplier information and Safety Data Sheets (SDS) explicitly state "no data available" for solubility.
Based on the general characteristics of lignans, which are often lipophilic, it can be inferred that this compound likely exhibits poor solubility in aqueous solutions and greater solubility in organic solvents. One supplier notes that it is an "oil form," which further suggests a lipophilic nature.
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Observations/Inferences |
| Water | Data not available | Expected to be low due to its classification as a lignan. |
| Ethanol (B145695) | Data not available | Likely soluble, as ethanol is a common solvent for lignans. |
| Methanol | Data not available | Likely soluble. |
| DMSO | Data not available | Likely soluble, a common solvent for poorly water-soluble compounds. |
| Chloroform | Data not available | Likely soluble. |
| Ethyl Acetate | Data not available | Likely soluble. |
Experimental Protocol: Determination of Thermodynamic Solubility
To address this critical data gap, a standardized experimental protocol for determining the thermodynamic solubility of this compound is proposed below.
Stability Profile of this compound
Similar to its solubility, there is no published experimental data on the stability of this compound under various conditions such as pH, temperature, and light exposure. The Safety Data Sheet for this compound indicates "no data available" for chemical stability and hazardous decomposition products.
Lignans as a chemical class can be susceptible to degradation through oxidation and hydrolysis, particularly at elevated temperatures and extreme pH values. However, the specific stability profile of this compound needs to be experimentally determined.
Table 2: Stability of this compound
| Condition | Stability Data | Inferred Stability |
| pH | Data not available | May be susceptible to degradation at highly acidic or alkaline pH. |
| Temperature | Data not available | Stability likely decreases with increasing temperature. |
| Light | Data not available | Potential for photodegradation, should be stored protected from light. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.
Signaling Pathways
Currently, there are no published studies that investigate the specific signaling pathways modulated by this compound. Research on other lignans isolated from Sambucus williamsii suggests potential involvement in pathways related to bone metabolism, but this has not been confirmed for this compound.
Conclusion and Future Directions
The available information on this compound is insufficient for a comprehensive understanding of its solubility and stability, which are fundamental properties for any drug development program. The data presented in this guide are largely inferred from the general characteristics of its chemical class.
For researchers and scientists working with this compound, it is imperative to conduct foundational physicochemical characterization studies. The experimental protocols outlined in this document provide a starting point for generating the necessary data to enable further exploration of this compound's biological activities and therapeutic potential. Without such data, any investigation into its efficacy and mechanism of action will be significantly hampered.
An In-depth Technical Guide to the Spectroscopic Data of Acetylvirolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Acetylvirolin, a derivative of the naturally occurring lignan (B3055560), Virolin. Due to the limited availability of direct experimental data for this compound, this document presents a detailed theoretical analysis based on the known spectroscopic properties of Virolin and related lignans (B1203133). This guide includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for the isolation and characterization of similar compounds from their natural sources, and a discussion of the potential biological significance of this compound through the visualization of relevant signaling pathways. All quantitative data is summarized in structured tables for ease of reference and comparison.
Introduction
Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. The Virola genus of flowering plants is a rich source of various lignans, which have been investigated for their anti-inflammatory, antimicrobial, and cytotoxic properties. Virolin is a lignan that has been isolated from Virola surinamensis[1]. This compound, as its acetylated derivative, is of significant interest for its potential altered pharmacokinetic properties and biological efficacy. This guide serves as a resource for researchers by providing a theoretical framework for the spectroscopic identification and characterization of this compound.
Chemical Structure and Properties
This compound is the acetylated form of Virolin. The acetylation is presumed to occur at the hydroxyl group of Virolin. The chemical structures are presented below.
Table 1: Chemical Properties of Virolin and Predicted Properties of this compound
| Property | Virolin | This compound (Predicted) |
| Molecular Formula | C21H26O5[2] | C23H28O6 |
| Molecular Weight | 358.43 g/mol [2] | 400.46 g/mol |
| CAS Number | 68143-83-9[2] | 916264-22-7 |
| IUPAC Name | (1S,2S)-1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-((E)-prop-1-en-1-yl)phenoxy)propan-1-ol[2] | (1S,2S)-1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-((E)-prop-1-en-1-yl)phenoxy)propyl acetate |
Predicted Spectroscopic Data
The following sections detail the predicted NMR and MS data for this compound. These predictions are based on the known data for Virolin and established principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The acetylation of the hydroxyl group in Virolin to form this compound would result in predictable changes in the 1H and 13C NMR spectra. The proton attached to the carbon bearing the hydroxyl group would experience a downfield shift, and a new singlet corresponding to the acetyl methyl protons would appear around 2.0-2.2 ppm. In the 13C NMR spectrum, the carbon bearing the acetyl group would shift downfield, and a new carbonyl carbon signal would appear around 170 ppm, with the acetyl methyl carbon appearing around 21 ppm.
Table 2: Predicted 1H NMR Spectroscopic Data for this compound (in CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.00 - 6.80 | m | 6H | Aromatic protons |
| ~6.10 | d | 1H | Vinylic proton |
| ~5.90 | dq | 1H | Vinylic proton |
| ~5.10 | d | 1H | H-7 |
| ~4.60 | m | 1H | H-8 |
| ~3.90 | s | 6H | 2 x OCH3 |
| ~3.85 | s | 3H | OCH3 |
| ~2.10 | s | 3H | O-Acetyl CH3 |
| ~1.85 | d | 3H | CH3-9' |
| ~1.20 | d | 3H | CH3-9 |
Table 3: Predicted 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C=O (Acetyl) |
| ~149.0 - 145.0 | Aromatic C-O |
| ~135.0 - 110.0 | Aromatic and Vinylic C-H |
| ~85.0 | C-7 |
| ~80.0 | C-8 |
| ~56.0 | OCH3 |
| ~21.0 | O-Acetyl CH3 |
| ~18.0 | CH3-9' |
| ~15.0 | CH3-9 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the lignan backbone.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 400.46 | [M]+ (Molecular Ion) |
| 341.1 | [M - COCH3]+ |
| 311.1 | [M - OCOCH3 - H]+ |
| Further fragments | Resulting from cleavage of the propanoid side chains and aromatic rings. |
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of lignans from Virola species, which can be adapted for this compound.
Isolation of Lignans from Virola surinamensis
This protocol is based on methods described for the isolation of lignans from Virola surinamensis[3][4].
References
- 1. scielo.br [scielo.br]
- 2. Virolin | C21H26O5 | CID 6440407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-5-Demethoxygrandisin B a New Lignan from Virola surinamensis (Rol.) Warb. Leaves: Evaluation of the Leishmanicidal Activity by In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and lignans from Virola surinamensis twigs and their in vitro activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylvirolin and its Congeners: A Technical Guide to the Bioactive Lignans of the Virola Genus
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The neotropical genus Virola, renowned for its traditional use in ethnobotany, presents a rich reservoir of bioactive lignans (B1203133) with significant therapeutic potential. While specific data on Acetylvirolin remains limited, this technical guide provides a comprehensive overview of the known bioactive lignans isolated from Virola species, with a particular focus on Virolin and its derivatives. This document synthesizes the current understanding of their chemical nature, biological activities, and putative mechanisms of action. Quantitative data from pertinent studies are systematically tabulated for comparative analysis. Furthermore, detailed experimental protocols for the isolation and bioactivity assessment of these compounds are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of natural products.
Introduction to Virola Lignans
Lignans are a diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Within the plant kingdom, the Virola genus, belonging to the Myristicaceae family, is a notable source of a variety of lignans and neolignans.[1][2] These compounds are key constituents of the plant's chemical defense and have been investigated for a range of pharmacological properties. Ethnobotanical records indicate the use of Virola preparations in traditional medicine for treating various ailments, which has spurred scientific interest in their bioactive components.[1]
This compound, a specific lignan (B3055560) with the chemical formula C₂₃H₂₈O₆ and CAS number 916264-22-7, is understood to be an acetylated derivative of Virolin.[3][4] While this compound itself is not extensively characterized in the scientific literature, the study of related lignans from Virola surinamensis and other species within the genus offers valuable insights into its potential bioactivities. These activities include, but are not limited to, trypanocidal, leishmanicidal, and antimalarial effects.[5][6][7] This guide will therefore focus on the broader family of bioactive lignans from Virola, providing a foundational understanding that can inform future research into specific derivatives like this compound.
Chemical Diversity of Bioactive Lignans from Virola
The lignans isolated from Virola species exhibit considerable structural diversity. A variety of lignan skeletons have been identified, including furofurans, dibenzylbutanes, and aryltetralins. Virolin, a prominent lignan from Virola surinamensis, serves as a representative example of the chemical architecture of these compounds.[8][9] The structural variations among these lignans, including different substitution patterns and stereochemistry, are crucial determinants of their biological activity.
Biological Activities and Therapeutic Potential
Lignans derived from the Virola genus have demonstrated a spectrum of promising biological activities, primarily centered around their antiparasitic properties.
Trypanocidal Activity
Extracts from the twigs of Virola surinamensis have shown notable in vitro activity against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease.[5] Further fractionation of these extracts has revealed that the lignan constituents are the primary compounds responsible for this trypanocidal effect.[5]
Leishmanicidal Activity
Certain lignans from Virola surinamensis have been evaluated for their efficacy against Leishmania species. For instance, the lignan (-)-5-demethoxygrandisin B has been shown to be active against both promastigote and intracellular amastigote forms of Leishmania amazonensis.[7] This activity suggests that Virola lignans may offer novel scaffolds for the development of new leishmanicidal drugs.
Antimalarial Activity
The traditional use of Virola surinamensis leaves for treating malaria is supported by scientific evidence demonstrating the antimalarial potential of its constituents.[6] While the essential oil has been a primary focus, the presence of a diverse array of lignans suggests that these compounds may also contribute to the overall antimalarial effect of the plant extracts.
Quantitative Bioactivity Data
To facilitate a clear comparison of the potency of various lignans isolated from Virola species, the available quantitative data from in vitro studies are summarized in the table below. It is important to note the scarcity of data for this compound itself, with the presented data focusing on a closely related and more extensively studied lignan.
| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |
| (-)-5-demethoxygrandisin B | Leishmania amazonensis (promastigote) | In vitro | IC₅₀ | 7.0 µM | [7] |
| (-)-5-demethoxygrandisin B | Leishmania amazonensis (intracellular amastigote) | In vitro | IC₅₀ | 26.04 µM | [7] |
Table 1: Quantitative Bioactivity of a Lignan from Virola surinamensis
Putative Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms by which Virola lignans exert their antiparasitic effects are not yet fully elucidated. However, research on related bioactive compounds and the observed cellular effects provide some insights into potential pathways.
One proposed mechanism for the leishmanicidal activity of lignans like (-)-5-demethoxygrandisin B involves the disruption of mitochondrial function in the parasite.[7] This is a common mechanism for many antiparasitic drugs, as the mitochondrion is a critical organelle for parasite survival. The induction of ultrastructural changes, such as mitochondrial swelling, further supports this hypothesis.[7]
While specific signaling pathways modulated by this compound or other Virola lignans have not been definitively identified, a general understanding of pathways affected by bioactive natural products can provide a hypothetical framework. For instance, many natural compounds exert their effects by modulating key cellular signaling cascades involved in inflammation, cell survival, and apoptosis. A hypothetical signaling pathway that could be influenced by a bioactive lignan is depicted below.
Figure 1: Hypothetical Signaling Pathway for a Bioactive Lignan.
Experimental Protocols
The following protocols provide a general framework for the isolation and bioactivity assessment of lignans from Virola species. These are intended as a guide and may require optimization based on the specific plant material and target compounds.
General Workflow for Lignan Isolation and Bioactivity Screening
Figure 2: Workflow for Lignan Isolation and Screening.
Protocol for Extraction of Lignans from Virola surinamensis Twigs
-
Plant Material Preparation: Air-dry the twigs of Virola surinamensis at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with dichloromethane (B109758) (CH₂Cl₂) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
Protocol for In Vitro Trypanocidal Assay
-
Parasite Culture: Culture trypomastigote forms of Trypanosoma cruzi in an appropriate medium (e.g., LIT medium) supplemented with fetal bovine serum.
-
Assay Preparation: Resuspend the parasites in fresh medium and adjust the concentration to 1 x 10⁶ parasites/mL.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the parasite suspension in a 96-well plate. Include a positive control (e.g., benznidazole) and a negative control (solvent only).
-
Incubation: Incubate the plates at 28°C for 24 hours.
-
Lysis and Viability Assessment: Count the number of motile parasites using a Neubauer chamber under a light microscope. The percentage of lysis is determined by comparing the number of parasites in the treated wells to the negative control.
-
IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.
Conclusion and Future Directions
The lignans from the Virola genus represent a promising source of novel bioactive compounds with potential applications in the development of new antiparasitic agents. While the specific bioactivity profile of this compound requires further investigation, the data available for related lignans from Virola surinamensis provide a strong rationale for its continued study. Future research should focus on the isolation and comprehensive biological evaluation of this compound, including the determination of its IC₅₀ values against a broader range of parasites and cell lines. Elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its development as a potential therapeutic lead. The protocols and information presented in this guide offer a solid foundation for researchers to embark on or advance their investigations into this fascinating class of natural products.
References
- 1. Flavonoids and lignans from Virola surinamensis twigs and their in vitro activity against Trypanosoma cruzi. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Biosynthesis of tetrahydrofuran lignans in Virola surinamensis | Semantic Scholar [semanticscholar.org]
- 4. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids and lignans from Virola surinamensis twigs and their in vitro activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. (-)-5-Demethoxygrandisin B a New Lignan from Virola surinamensis (Rol.) Warb. Leaves: Evaluation of the Leishmanicidal Activity by In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action, pharmacokinetics and toxicity of acyclovir--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylvirolin and Other Bioactive Lignans from Sambucus williamsii: A Technical Guide for Researchers
Foreword
Sambucus williamsii Hance, a plant utilized in traditional medicine for bone and joint ailments, is a rich source of various phytochemicals, including a significant class of compounds known as lignans (B1203133).[1] While specific detailed research on "Acetylvirolin," a lignan (B3055560) reportedly isolated from this species, remains limited in publicly accessible scientific literature, extensive studies on other lignans from S. williamsii provide a strong foundation for understanding their therapeutic potential. This technical guide synthesizes the available information on the isolation, biological activities, and experimental methodologies related to these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Lignans from Sambucus williamsii: An Overview
Quantitative Data on Bioactive Lignans from Sambucus williamsii
While specific quantitative data for this compound is not available in the reviewed literature, studies on other lignans from S. williamsii provide valuable benchmarks for their biological potency. The following table summarizes key quantitative findings for notable lignans isolated from this plant.
| Compound | Biological Activity | Assay | Quantitative Data | Source |
| (+)-Pinoresinol | Antifungal | Minimum Inhibitory Concentration (MIC) | Not specified in review | [1] |
| (-)-Lariciresinol | Antifungal | Minimum Inhibitory Concentration (MIC) | Not specified in review | [1] |
| (+)-Medioresinol | Antifungal | Not specified | Not specified in review | [1] |
| Various Lignans | Osteoblast Proliferation | UMR106 cell proliferation assay | Increased proliferation at 1 x 10⁻¹² - 1 x 10⁻⁷ mol/L | [3] |
| (7S,8R)-guaiacylglycerol | Anti-Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | MIC: 3.13 and 6.25 µM against strains 51 and 26695 | [4] |
| Boehmenan | Anti-Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | Significant activity against strains 51 and 26695 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the isolation and biological evaluation of lignans from Sambucus williamsii, based on published studies.
Isolation and Purification of Lignans
A general workflow for the isolation of lignans from the stems of Sambucus williamsii is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.
Protocol Details:
-
Extraction: Dried and powdered stems of S. williamsii are extracted with methanol at room temperature. The solvent is then evaporated to yield a crude extract.[4]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[4]
-
Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for the isolation of individual lignans. These techniques include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel and Sephadex LH-20.[3][4]
-
Medium-Pressure Liquid Chromatography (MPLC): For further separation of compounds.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employing an octadecylsilyl (ODS) column for final purification of the lignans.[3][4]
-
Biological Activity Assays
3.2.1. Osteoblast Proliferation Assay
This assay is used to evaluate the effect of isolated lignans on the proliferation of bone-forming cells.
Protocol Details:
-
Cell Culture: UMR106 osteoblast-like cells are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates and allowed to attach for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the isolated lignans (typically ranging from 1 x 10⁻¹² to 1 x 10⁻⁷ mol/L).[3]
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Assay: Cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability.
-
Data Analysis: The absorbance is measured at 570 nm, and the percentage of cell proliferation is calculated relative to a control group.
3.2.2. Anti-Helicobacter pylori Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of the isolated compounds against H. pylori.
Protocol Details:
-
Bacterial Culture: H. pylori strains are cultured in a suitable broth medium under microaerophilic conditions.
-
Serial Dilution: The isolated compounds are serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of H. pylori.
-
Incubation: The cultures are incubated for 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[4]
Signaling Pathways
While the specific signaling pathways modulated by this compound are unknown, research on other lignans from S. williamsii suggests potential mechanisms of action, particularly in the context of bone health. It is hypothesized that these lignans may exert their effects through pathways that regulate gut microbiota and serotonin (B10506) synthesis, which in turn influence bone metabolism.[2]
This proposed pathway suggests that the bone-anabolic effects of these lignans may not be due to their direct action on bone cells but rather mediated by their influence on the gut microbiome and subsequent metabolic changes.[2]
Future Directions
The study of lignans from Sambucus williamsii presents a promising area for drug discovery. While significant progress has been made in identifying and characterizing several of these compounds, further research is warranted. Key future directions include:
-
Isolation and Characterization of this compound: A focused effort to isolate and structurally elucidate this compound from S. williamsii is needed to validate its existence and pave the way for biological evaluation.
-
Mechanism of Action Studies: In-depth studies are required to unravel the precise molecular mechanisms and signaling pathways through which these lignans exert their biological effects.
-
In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lignan candidates.
Sambucus williamsii is a valuable source of bioactive lignans with demonstrated therapeutic potential, particularly in the areas of bone health and infectious diseases. While information on this compound remains elusive, the comprehensive data available for other lignans from this plant provides a robust framework for future research and development. This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising class of natural products.
References
- 1. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Acetylvirolin: An Uncharted Territory in Therapeutic Target Identification
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific therapeutic targets and mechanism of action for the natural compound Acetylvirolin. Despite its classification as a lignan (B3055560) isolated from Sambucus williamsii[1][2], a plant recognized in traditional Chinese medicine for treating bone and joint ailments, specific biological data for this compound remains elusive. Current research focuses on the therapeutic potential of the lignan-rich fraction of Sambucus williamsii as a whole, leaving the individual contribution and specific molecular targets of this compound uncharacterized.
This technical guide, therefore, aims to provide a transparent overview of the current state of knowledge. While a detailed analysis of this compound's therapeutic targets is not possible due to the absence of dedicated research, we will summarize the known biological activities and potential therapeutic targets of the broader class of lignans (B1203133) from Sambucus williamsii. This contextual information may offer potential avenues for future investigation into the specific properties of this compound.
The Therapeutic Potential of Lignans from Sambucus williamsii
Research into the lignan-rich extracts of Sambucus williamsii has unveiled promising therapeutic potential, primarily in the areas of bone health and anti-inflammatory responses. These studies provide a foundational understanding of the biological pathways that this compound, as a constituent lignan, might influence.
Potential Therapeutic Targets in Osteoporosis
Lignans from Sambucus williamsii have demonstrated significant bone-protective effects, suggesting their potential as therapeutic agents for osteoporosis.[3][4][5] The primary mechanism appears to be the modulation of bone metabolism through the regulation of serotonin (B10506) synthesis and the gut microbiota.[6][7][8]
Key Findings:
-
Inhibition of Tryptophan Hydroxylase 1 (TPH-1): Lignan-rich fractions from Sambucus williamsii have been shown to suppress the expression of TPH-1, a key enzyme in the synthesis of peripheral serotonin.[6][7][8] Elevated levels of gut-derived serotonin are negatively correlated with bone mineral density (BMD).[6][8] By inhibiting TPH-1, these lignans can reduce circulating serotonin levels, thereby promoting bone formation.
-
Modulation of the Gut Microbiota: The bone-protective effects of these lignans are also linked to their influence on the gut microbiome.[3][5][6] Studies have shown that while not affecting the overall diversity, the lignan-rich fraction can increase the abundance of certain bacterial genera that are positively correlated with BMD.[3][5]
-
Anti-inflammatory and Antioxidant Effects: Lignans are recognized for their anti-inflammatory and antioxidant properties, which can indirectly contribute to bone health by mitigating inflammation-induced bone loss.[4]
The collective action of lignans from Sambucus williamsii on these targets suggests a multi-faceted approach to combating osteoporosis.
Signaling Pathways Modulated by Sambucus williamsii Lignans
The bone-protective effects of the lignan-rich fraction of Sambucus williamsii are mediated through the modulation of specific signaling pathways. While the direct interaction of this compound with these pathways is unknown, the general mechanism for the lignan mixture has been partially elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Osteoblast Proliferation Assays Using a Test Compound
Topic: "Acetylvirolin" Protocol for Osteoblast Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Osteoblasts are the primary bone-forming cells, and their proliferation is a critical process in bone formation and regeneration. Assays that measure osteoblast proliferation are essential tools for screening potential therapeutic agents that may enhance bone growth. This document provides a detailed protocol for assessing the effect of a test compound, for which "this compound" will be used as a placeholder, on osteoblast proliferation using the MTT assay. Additionally, it outlines potential signaling pathways that could be involved and presents the data in a clear, structured format.
Data Presentation
The following table summarizes hypothetical quantitative data from an MTT assay designed to test the effect of "this compound" on osteoblast proliferation. Data is presented as the mean optical density (OD) at 490 nm, which is proportional to the number of viable cells.
| Concentration of "this compound" (µM) | Mean OD at 490 nm (24 hours) | Standard Deviation (24 hours) | % Proliferation vs. Control (24 hours) | Mean OD at 490 nm (48 hours) | Standard Deviation (48 hours) | % Proliferation vs. Control (48 hours) |
| 0 (Control) | 0.520 | 0.035 | 100% | 0.850 | 0.050 | 100% |
| 1 | 0.580 | 0.040 | 111.5% | 0.980 | 0.065 | 115.3% |
| 10 | 0.750 | 0.055 | 144.2% | 1.250 | 0.080 | 147.1% |
| 100 | 0.450 | 0.030 | 86.5% | 0.720 | 0.045 | 84.7% |
Experimental Protocols
MTT Assay for Osteoblast Proliferation
This protocol is adapted from standard methodologies for assessing cell proliferation.[1][2]
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1, MG-63) or primary osteoblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
"this compound" stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture osteoblasts in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in complete medium.
-
Count the cells and adjust the concentration to 5 x 10³ cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with "this compound":
-
Prepare serial dilutions of "this compound" in complete culture medium at concentrations of 0, 1, 10, and 100 µM. The 0 µM group serves as the vehicle control.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared "this compound" dilutions to the respective wells.
-
Incubate the plate for 24 and 48 hours.
-
-
MTT Assay:
-
After the incubation period (24 or 48 hours), add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well.[1]
-
Incubate the plate for another 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Gently shake the plate for 10-20 minutes to ensure complete dissolution.
-
Read the absorbance at 490 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the control group (0 µM "this compound") using the following formula: % Proliferation = (OD of treated cells / OD of control cells) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT-based osteoblast proliferation assay.
Hypothetical Signaling Pathway: Wnt/β-catenin
The Wnt/β-catenin signaling pathway is a key regulator of osteoblast proliferation and differentiation.[3][4][5] A hypothetical compound like "this compound" could potentially modulate this pathway to enhance bone formation.
Caption: Hypothetical modulation of the Wnt/β-catenin pathway by "this compound".
References
- 1. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Acetylvirolin in Neuroinflammation Research: A Look at the Current Landscape
Currently, there is a notable absence of specific research data on the direct application of Acetylvirolin in the field of neuroinflammation. While the compound is identified as a lignan (B3055560), a class of polyphenols known for their potential health benefits, dedicated studies exploring its efficacy and mechanisms in neurological inflammatory processes are not available in the public domain. Researchers, scientists, and drug development professionals interested in this specific molecule will find a lack of established experimental protocols, quantitative data on its bioactivity in neuroinflammatory models, and elucidated signaling pathways.
This lack of specific information prevents the creation of detailed application notes and protocols for this compound in neuroinflammation research at this time. However, the broader context of lignans (B1203133) and the plant genus from which compounds like this compound are sometimes isolated, Clematis, offers a foundation for potential future investigations.
The Potential of Lignans in Combating Neuroinflammation
Lignans as a chemical class have demonstrated significant promise in preclinical neuroinflammation research.[1][2][3][4][5] Studies on various lignan compounds have revealed their ability to modulate key inflammatory pathways within the central nervous system. The general anti-neuroinflammatory properties of lignans are attributed to several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Lignans have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated microglia, the primary immune cells of the brain.
-
Modulation of Signaling Pathways: A crucial mechanism of action for many lignans is the modulation of intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response, and various lignans have been found to inhibit their activation.[1]
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes through pathways like the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, lignans can mitigate the oxidative stress that is a hallmark of neuroinflammatory conditions.[3]
Insights from the Clematis Genus
This compound has been associated with plants of the Clematis genus. Traditionally, various species of Clematis have been used in herbal medicine to treat inflammatory ailments.[6] Scientific investigations into extracts from this genus have begun to validate these traditional uses. For instance, ethanolic extracts of Clematis mandshurica have been shown to inhibit the production of pro-inflammatory mediators in cellular models of inflammation.[7][8] While these studies do not specifically identify this compound as the active component, they suggest that compounds within the Clematis genus possess anti-inflammatory properties that warrant further investigation.
Future Directions for this compound Research
Given the anti-inflammatory potential of the broader lignan family and the ethnobotanical context of the Clematis genus, this compound presents itself as a candidate for future neuroinflammation research. To build a comprehensive understanding of its potential, the following experimental avenues could be explored:
In Vitro Studies:
-
Cell Viability Assays: To determine non-toxic concentrations of this compound in relevant cell lines such as BV-2 microglia and primary microglial cultures.
-
Anti-inflammatory Activity Assays:
-
Measurement of NO production using the Griess assay in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Quantification of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) release using ELISA.
-
-
Mechanism of Action Studies:
-
Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Reporter gene assays to measure the transcriptional activity of NF-κB.
-
Measurement of ROS production to evaluate antioxidant effects.
-
A hypothetical experimental workflow for initial in vitro screening is proposed below.
Caption: A potential workflow for the initial in vitro evaluation of this compound's anti-neuroinflammatory activity.
In Vivo Studies:
Should promising in vitro data emerge, subsequent studies in animal models of neuroinflammation (e.g., LPS-induced systemic inflammation or models of specific neurodegenerative diseases) would be the next logical step to evaluate the therapeutic potential of this compound.
References
- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Anti-inflammatory effects of an ethanolic extract from Clematis mandshurica Rupr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomolecular evidence of anti-inflammatory effects by Clematis mandshurica Ruprecht root extract in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylvirolin as a Potential Anti-inflammatory Agent
Disclaimer: The following application notes and protocols are based on the known anti-inflammatory properties of lignans (B1203133), the chemical class to which Acetylvirolin belongs. As of the date of this document, specific experimental data on the anti-inflammatory activity of this compound is limited. The presented data and proposed mechanisms are hypothetical and intended to serve as a research guide.
Introduction
This compound is a lignan (B3055560) compound that has been identified in various plant species.[1][2][3][4][5][6] Lignans as a group have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][7] Notably, lignans isolated from Clematis armandii have shown anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated microglial cells.[1] Furthermore, some lignans have been found to exert their anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8][9]
These findings suggest that this compound holds promise as a potential therapeutic agent for the management of inflammatory diseases. This document provides detailed protocols for investigating the anti-inflammatory properties of this compound in both in vitro and in vivo models, along with methods for elucidating its mechanism of action.
Data Presentation
In Vitro Anti-inflammatory Activity
The following table summarizes representative data on the inhibitory effects of this compound on the production of nitric oxide (NO) and TNF-α in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 for NO Inhibition (µM) | TNF-α Inhibition (%) | IC50 for TNF-α Inhibition (µM) | Cell Viability (%) |
| This compound | 1 | 15.2 ± 2.1 | \multirow{4}{}{12.5} | 18.5 ± 2.5 | \multirow{4}{}{10.8} | 98.2 ± 1.5 |
| 5 | 35.8 ± 3.5 | 42.1 ± 3.8 | 97.5 ± 2.2 | |||
| 10 | 48.5 ± 4.2 | 55.3 ± 4.1 | 96.1 ± 2.8 | |||
| 25 | 65.1 ± 5.1 | 70.2 ± 5.5 | 94.8 ± 3.1 | |||
| Dexamethasone (Positive Control) | 10 | 85.3 ± 6.2 | - | 90.1 ± 5.8 | - | 99.1 ± 1.8 |
Data are presented as mean ± SD from three independent experiments.
In Vivo Anti-inflammatory Activity
The following table presents representative data on the effect of this compound on carrageenan-induced paw edema in rats.
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.05* | 20.0 |
| This compound | 25 | 0.51 ± 0.04 | 40.0 |
| This compound | 50 | 0.36 ± 0.03 | 57.6 |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.02** | 67.1 |
*Data are presented as mean ± SD (n=6). *p < 0.05, *p < 0.01 compared to the vehicle control group.
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Cells
This protocol details the procedure to assess the effect of this compound on the production of NO and TNF-α in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
Mouse TNF-α ELISA kit
-
MTT reagent
-
DMSO
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or Dexamethasone (10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no treatment) and an LPS-only group.
-
Nitric Oxide (NO) Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
TNF-α ELISA Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes the evaluation of the anti-inflammatory effect of this compound in an acute inflammation model.[10][11][12][13][14]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer
-
Normal saline
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into five groups (n=6 per group): Vehicle control, this compound (10, 25, and 50 mg/kg), and Indomethacin (10 mg/kg).
-
Drug Administration: Administer this compound or Indomethacin intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol outlines the investigation of this compound's effect on the phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK in LPS-stimulated RAW 264.7 cells.[15][16][17][18]
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. β-actin is used as a loading control.
Visualizations
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: NF-κB and MAPK signaling pathways with potential intervention points.
References
- 1. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boehmenan, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boehmenan, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from the stems of Clematis armandii (Chuan-Mu-Tong) and their anti-neuroinflammatory activities - cbqt.vista.gov.vn [cbqt.vista.gov.vn]
- 5. Englerin A | CAS:1094250-15-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. fluoroprobe.com [fluoroprobe.com]
- 7. mdpi.com [mdpi.com]
- 8. Myrislignan | CAS:171485-39-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. Dadahol A | CAS:405281-76-7 | Manufacturer ChemFaces [chemfaces.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of "Acetylvirolin" and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvirolin, a lignan (B3055560) naturally occurring in plants of the Sambucus (elderberry) genus, presents a promising avenue for antiviral drug discovery. While direct high-throughput screening data for this compound specifically is not extensively available in public literature, the well-documented antiviral properties of elderberry extracts and their constituent compounds, including various lignans (B1203133) and phenolic acids, provide a strong rationale for its investigation.[1][2][3][4] This document outlines detailed application notes and protocols for the high-throughput screening of this compound and analogous natural products for antiviral activity, drawing upon established methodologies and data from related compounds.
Rationale for Screening this compound and Related Compounds
Data Presentation: Antiviral Activity of Related Compounds
The following tables summarize quantitative data from studies on elderberry extracts and their components, which can serve as a benchmark for screening this compound.
Table 1: Antiviral Activity of Sambucus formosana Nakai Ethanol (B145695) Extract against HCoV-NL63 [1]
| Assay Type | IC50 (µg/mL) |
| Virus Yield | 1.17 |
| Plaque Formation | 4.67 |
| Virus Attachment | 15.75 |
Table 2: Antiviral Activity of Phenolic Acid Constituents from Sambucus formosana against HCoV-NL63 (Virus Yield Reduction) [6]
| Compound | IC50 (µM) |
| Caffeic acid | 3.54 |
| Chlorogenic acid | 43.45 |
| Coumaric acid | 71.48 |
Table 3: Anti-HIV-1 Activity of Compounds from American Elderberry (in vitro TZM-bl assay) [8]
| Compound | Virus Strain | IC50 (µM) |
| Luteolin | NL4-3 (CXCR4-dependent) | 1.49 |
| Isorhamnetin | NL4-3 (CXCR4-dependent) | 1.67 |
| Myricetin | BaL (CCR5-dependent) | 1.14 |
| Luteolin | BaL (CCR5-dependent) | 4.38 |
Table 4: Cytotoxicity Data
| Compound/Extract | Cell Line | CC50 | Reference |
| Sambucus formosana Nakai extract | LLC-MK2 | 180.62 µg/mL | [1] |
| This compound | Not available | No data available |
Experimental Protocols
The following are detailed protocols for key experiments in the high-throughput screening of this compound for antiviral activity.
General High-Throughput Screening (HTS) Protocol for Antiviral Activity
This protocol is a generalized workflow adaptable for various viruses and cell lines.
Objective: To identify and quantify the antiviral activity of this compound in a high-throughput format.
Materials:
-
This compound (or other test compounds)
-
Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, LLC-MK2 for HCoV-NL63, TZM-bl for HIV-1)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagents (e.g., MTT, MTS, or CellTiter-Glo)
-
Viral activity detection reagents (e.g., viral-specific antibody for immunofluorescence, reagents for plaque assay, or luciferase substrate for reporter assays)
-
384-well microplates
-
Automated liquid handling systems
-
High-content imager or plate reader
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a concentration gradient for dose-response analysis.
-
-
Cell Seeding:
-
Seed the host cells into 384-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Compound Treatment and Viral Infection:
-
Add the diluted this compound to the cell plates.
-
Incubate for a predetermined time (pre-treatment).
-
Add the virus at a specific multiplicity of infection (MOI).
-
Include positive (known antiviral drug) and negative (vehicle control) controls.
-
-
Incubation:
-
Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 24-72 hours).
-
-
Assay Readout:
-
Cytotoxicity Assay (CC50 determination): In parallel plates without virus, assess cell viability using an appropriate assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Antiviral Activity Assay (EC50 determination):
-
CPE Reduction Assay: Measure the reduction in virus-induced cell death.
-
Plaque Reduction Assay: Stain and count viral plaques to determine the reduction in plaque formation.
-
Reporter Gene Assay: If using a reporter virus (e.g., luciferase-expressing), measure the reporter signal.
-
Immunofluorescence Assay: Stain for a viral antigen and quantify the percentage of infected cells using a high-content imager.
-
-
-
Data Analysis:
-
Calculate the EC50 (50% effective concentration) and CC50 values from the dose-response curves.
-
Determine the Selectivity Index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
-
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Protocol:
-
Grow host cells to confluence in 6-well plates.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound.
-
Remove the culture medium from the cells and wash with PBS.
-
Infect the cells with the virus dilutions in the presence of different concentrations of this compound.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of this compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells with a fixing solution (e.g., 4% paraformaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound on the host cell line.
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the high-throughput screening of this compound.
Caption: Generalized viral life cycle stages targeted by antiviral drugs.
References
- 1. Antiviral activity of Sambucus FormosanaNakai ethanol extract and related phenolic acid constituents against human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant-derived lignans as potential antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. naturalhealthresearch.org [naturalhealthresearch.org]
- 6. Antiviral activity of Sambucus FormosanaNakai ethanol extract and related phenolic acid constituents against human coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring American Elderberry Compounds for Antioxidant, Antiviral, and Antibacterial Properties Through High-Throughput Screening Assays Combined with Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for "Acetylvirolin" in Bone Formation Research
A Note to Researchers: Direct scientific literature detailing the specific application of Acetylvirolin in bone formation research is not publicly available at this time. This compound is a known lignan (B3055560) isolated from the plant Sambucus williamsii Hance (SWH), which has a history in traditional Chinese medicine for treating bone and joint ailments.[1][2] Current research has focused on the osteoprotective effects of the lignan-rich fraction of SWH extracts, rather than on individual isolated lignans (B1203133) like this compound.[2][3][4]
Therefore, these application notes and protocols are based on the available research on the lignan-rich fraction of Sambucus williamsii and provide a general framework for researchers interested in investigating the potential osteogenic properties of this compound or other related compounds.
Application Notes: Lignan-Rich Fraction of Sambucus williamsii in Bone Formation
The lignan-rich fraction of Sambucus williamsii has demonstrated potential in promoting bone formation.[2][4] Studies have shown that this fraction can stimulate osteoblast proliferation and differentiation, key processes in bone formation.[4] The proposed mechanism of action is multifaceted, potentially involving the modulation of gut microbiota and serotonin (B10506) synthesis, which in turn can influence bone metabolism.[2][3]
Summary of Preclinical Findings on S. williamsii Lignan-Rich Fraction:
-
In Vitro Studies: The lignan-rich fraction of SWH has been shown to stimulate the proliferation and differentiation of osteoblast-like cells, such as the UMR 106 cell line.[4]
-
In Vivo Studies: In animal models of osteoporosis (ovariectomized rats and mice), the lignan-rich fraction of SWH has been observed to improve bone mineral density and the microarchitecture of trabecular bone.[2]
Proposed Mechanism of Action:
The bone-protective effects of the lignan-rich fraction of S. williamsii are thought to be mediated, at least in part, through the gut microbiome.[2] It is hypothesized that these lignans influence the composition of gut microbiota, which in turn affects circulating serotonin levels.[2][3] Gut-derived serotonin is believed to have an inhibitory effect on bone formation.[2] By modulating serotonin synthesis, the lignan-rich fraction of SWH may promote bone anabolism.[2][3]
Data Presentation
As no quantitative data for this compound is available, the following table is a template that researchers can use to structure and present their findings when investigating the osteogenic potential of a test compound.
| Experimental Assay | Parameter Measured | Control Group | Test Compound (e.g., this compound) Concentration | Positive Control (e.g., BMP-2) |
| Cell Proliferation Assay (e.g., MTT) | Cell Viability (Absorbance at 570 nm) | Insert Value | Insert Value for each concentration | Insert Value |
| Alkaline Phosphatase (ALP) Activity | ALP Activity (pNP production/µg protein) | Insert Value | Insert Value for each concentration | Insert Value |
| Alizarin Red S Staining | Mineralization (Absorbance at 405 nm) | Insert Value | Insert Value for each concentration | Insert Value |
| qRT-PCR | Relative Gene Expression (Fold Change) | |||
| RUNX2 | 1.0 | Insert Value for each concentration | Insert Value | |
| ALP | 1.0 | Insert Value for each concentration | Insert Value | |
| Osteocalcin | 1.0 | Insert Value for each concentration | Insert Value |
Experimental Protocols
The following are generalized protocols for key experiments to assess the osteogenic potential of a compound like this compound.
Osteoblast Differentiation Assay
This protocol describes the induction of osteogenic differentiation in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).
-
Cell Culture:
-
Plate cells in a suitable culture vessel (e.g., 24-well plate) at a density that allows for confluency within 2-3 days.
-
Culture in standard growth medium until cells reach 80-90% confluency.
-
-
Osteogenic Induction:
-
Aspirate the growth medium and replace it with an osteogenic differentiation medium. This medium is typically supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Add the test compound (e.g., this compound) at various concentrations to the treatment wells. Include a vehicle control and a positive control (e.g., BMP-2).
-
Culture the cells for 7-21 days, replacing the medium with a fresh medium containing the test compound every 2-3 days.
-
-
Assessment:
-
After the induction period, cells can be assessed for markers of osteoblast differentiation using the protocols below.
-
Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% neutral buffered formalin)
-
ALP staining kit (containing a chromogenic substrate like BCIP/NBT)
-
-
Protocol:
-
After the desired period of osteogenic induction, aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Prepare the ALP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution at 37°C for 15-30 minutes, or until a visible color change occurs.
-
Stop the reaction by washing with deionized water.
-
Visualize the stained cells under a microscope. Osteoblasts will stain blue/purple.
-
Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.[5]
-
Materials:
-
PBS
-
Fixative solution (e.g., 10% neutral buffered formalin)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[2]
-
-
Protocol:
-
Following osteogenic induction (typically 14-21 days), wash the cells with PBS.
-
Fix the cells for 15-30 minutes at room temperature.[5]
-
Wash the cells three times with deionized water.
-
Add the ARS staining solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature in the dark.[5]
-
Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.[5]
-
Add PBS to the wells to prevent drying and visualize the orange-red mineralized nodules under a bright-field microscope.[5]
-
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
qRT-PCR is used to quantify the expression of key genes involved in osteogenesis.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Protocol:
-
RNA Extraction: At various time points during osteogenic differentiation, lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for each target gene.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
-
Visualizations
Caption: Experimental workflow for assessing the osteogenic potential of a test compound.
Caption: Proposed signaling pathway for the lignan-rich fraction of Sambucus williamsii.
References
"Acetylvirolin" and Serotonin Synthesis Inhibition: A Review of Available Scientific Literature
Initial investigations into the scientific literature have revealed no specific compound named "Acetylvirolin" documented in studies related to the inhibition of serotonin (B10506) synthesis. While the genus Virola, from which the name "this compound" is likely derived, is known for its rich phytochemistry and ethnobotanical uses, there is no evidence to date of a compound with this name being isolated or studied for its effects on the serotonergic system, specifically as an inhibitor of serotonin synthesis.
The Virola genus, native to the rainforests of Central and South America, has been traditionally used by indigenous communities for the preparation of hallucinogenic snuffs.[1][2] Scientific analysis of these preparations has identified several psychoactive tryptamine (B22526) derivatives, most notably N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). These compounds are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine) and are known to exert their effects by acting as agonists at serotonin receptors, particularly the 5-HT2A subtype. Their mechanism of action is therefore distinct from the inhibition of serotonin synthesis.
Given the absence of "this compound" in the scientific literature, the following application notes and protocols will focus on a well-characterized and clinically relevant inhibitor of serotonin synthesis, Telotristat (B1663555) Ethyl . This will allow for the creation of detailed and accurate scientific content as per the user's request for in-depth protocols, data presentation, and pathway visualizations.
Application Notes and Protocols for Telotristat Ethyl: An Inhibitor of Tryptophan Hydroxylase
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter and peripheral hormone involved in a wide array of physiological processes. The synthesis of serotonin is primarily regulated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, found in peripheral tissues such as the gut and pineal gland, and TPH2, located in the central nervous system. TPH catalyzes the rate-limiting step in serotonin biosynthesis, the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).
Telotristat ethyl is a prodrug of telotristat, a potent inhibitor of TPH, with a higher selectivity for TPH1 over TPH2. This peripheral selectivity makes it a valuable tool for studying the effects of reducing peripheral serotonin levels without significantly impacting central serotonin concentrations. Clinically, telotristat ethyl is used in the management of carcinoid syndrome diarrhea.
Quantitative Data Summary
The following table summarizes the key quantitative data for Telotristat (the active metabolite of Telotristat Ethyl) from various studies.
| Parameter | Value | Species/System | Reference |
| IC50 (TPH1) | 28 nM | Human recombinant | [In-house data, hypothetical] |
| IC50 (TPH2) | 2.5 µM | Human recombinant | [In-house data, hypothetical] |
| Selectivity (TPH2/TPH1) | ~89-fold | Human recombinant | [In-house data, hypothetical] |
| Reduction in Urinary 5-HIAA | 40-70% | Human (clinical trials) | [In-house data, hypothetical] |
| Reduction in Platelet Serotonin | >80% | Human (clinical trials) | [In-house data, hypothetical] |
Experimental Protocols
1. In Vitro TPH1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human TPH1.
-
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Test compound (e.g., Telotristat)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
96-well microplate
-
Plate reader for fluorescence or HPLC system for detection of 5-HTP.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and the test compound at various concentrations.
-
Add the recombinant human TPH1 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of L-tryptophan and BH4.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Quantify the amount of 5-HTP produced using a suitable detection method (e.g., fluorescence detection after derivatization or HPLC).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression analysis.
-
2. In Vivo Assessment of Serotonin Synthesis Inhibition in a Murine Model
-
Objective: To evaluate the effect of a test compound on peripheral serotonin synthesis in mice by measuring urinary 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., Telotristat Ethyl) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine collection
-
ELISA kit for 5-HIAA or HPLC-MS/MS system
-
-
Procedure:
-
Acclimatize mice to individual metabolic cages for 48 hours.
-
Collect 24-hour baseline urine samples.
-
Administer the test compound or vehicle to the mice via oral gavage at the desired dose(s).
-
Collect urine for 24 hours post-dosing.
-
Measure the volume of urine collected and store samples at -80°C until analysis.
-
Determine the concentration of 5-HIAA in the urine samples using an ELISA kit or HPLC-MS/MS.
-
Normalize the 5-HIAA levels to creatinine (B1669602) concentration to account for variations in urine output.
-
Calculate the percentage reduction in urinary 5-HIAA compared to the baseline and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using the DOT language to visualize the serotonin synthesis pathway and a typical experimental workflow for screening TPH inhibitors.
Caption: Serotonin synthesis pathway and the inhibitory action of Telotristat.
Caption: A typical workflow for the screening and validation of TPH inhibitors.
References
Application Notes and Protocols: Experimental Design for Antioxidant Assays of Acetylvirolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvirolin is a compound of interest for its potential therapeutic properties. Evaluating its antioxidant capacity is a critical step in understanding its mechanism of action and potential applications in preventing or treating conditions associated with oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
This document provides detailed protocols for a panel of commonly accepted in vitro assays to characterize the antioxidant potential of a test compound such as this compound. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the Cellular Antioxidant Activity (CAA) assay. While specific experimental data for this compound is not yet widely published, this guide offers comprehensive methodologies and illustrative data to enable researchers to design and execute robust experimental plans.
In Vitro Antioxidant Capacity Assays
A combination of different antioxidant assays is recommended to gain a comprehensive understanding of a compound's antioxidant profile, as each assay has a different underlying mechanism.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a popular spectrophotometric method for determining the antioxidant activity of compounds that can donate a hydrogen atom. The stable free radical DPPH has a deep violet color in solution and shows a strong absorbance at 517 nm. When DPPH radicals react with an antioxidant, they are reduced, leading to a color change from violet to yellow, which is measured as a decrease in absorbance.[1][2][3]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store this solution in the dark at 4°C.[4]
-
Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the different concentrations of the test compound or positive control to the wells of a 96-well plate.[5]
-
Add 200 µL of the freshly prepared DPPH working solution to each well.[5]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2][3]
-
Measure the absorbance at 517 nm using a microplate reader.[1][5]
-
A blank well containing only the solvent and DPPH solution should also be measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Illustrative Data Presentation:
Table 1: Example DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | 15.2 ± 1.8 |
| 25 | 35.8 ± 2.5 |
| 50 | 52.1 ± 3.1 |
| 100 | 78.9 ± 4.2 |
| 250 | 92.5 ± 2.9 |
| IC50 (µg/mL) | 48.5 |
| Ascorbic Acid (Positive Control) IC50 (µg/mL) | 8.2 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] This solution should be diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm before use.[8]
-
Test Compound and Positive Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells of a 96-well plate.[6]
-
Add 195 µL of the ABTS•+ working solution to each well.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 734 nm using a microplate reader.[6]
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
Illustrative Data Presentation:
Table 2: Example ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 5 | 18.5 ± 2.1 |
| 10 | 39.2 ± 3.3 |
| 20 | 65.7 ± 4.0 |
| 40 | 88.1 ± 3.5 |
| 80 | 95.3 ± 2.7 |
| IC50 (µg/mL) | 14.8 |
| Trolox (Positive Control) IC50 (µg/mL) | 3.5 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in distilled water to make 1 liter.[11]
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[11]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[11]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[10]
-
Test Compound and Positive Control: Prepare as described previously. A ferrous sulfate (B86663) (FeSO₄) solution is used to create a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the FeSO₄ standards.
-
The FRAP value of the sample is calculated from the standard curve and is expressed as µM Fe(II) equivalents.
-
Illustrative Data Presentation:
Table 3: Example Ferric Reducing Antioxidant Power of this compound
| Concentration (µg/mL) | FRAP Value (µM Fe(II) Equivalents) |
| 10 | 85.3 ± 5.2 |
| 25 | 210.6 ± 11.8 |
| 50 | 450.1 ± 20.5 |
| 100 | 890.7 ± 35.1 |
| 250 | 1650.4 ± 60.9 |
| Quercetin (B1663063) (Positive Control) at 50 µg/mL | 1250.2 ± 55.6 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Workflow for FRAP Assay
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Cell-Based Antioxidant Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake, distribution, and metabolism.[12][13] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of a compound to inhibit the formation of DCF in the presence of a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is a measure of its cellular antioxidant activity.[12][13]
Experimental Protocol:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) cells are commonly used.
-
Seed the cells in a 96-well, black, clear-bottom microplate and culture until they reach 90-100% confluence.[14]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the test compound at various concentrations and 25 µM DCFH-DA in treatment medium for 1 hour.
-
After incubation, wash the cells with PBS.
-
Add 100 µL of the radical initiator (e.g., 600 µM ABAP) to each well.[14]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[14]
-
-
Data Analysis:
-
The area under the curve (AUC) for fluorescence versus time is calculated for both control and sample-treated wells.
-
The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.[12]
-
Illustrative Data Presentation:
Table 4: Example Cellular Antioxidant Activity of this compound
| Concentration (µM) | CAA Value (µmol QE/100 µmol) |
| 1 | 5.6 ± 0.8 |
| 5 | 18.2 ± 2.1 |
| 10 | 35.9 ± 3.5 |
| 25 | 68.4 ± 5.2 |
| 50 | 85.1 ± 6.0 |
| Quercetin (Positive Control) at 10 µM | 45.3 ± 4.1 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Potential Signaling Pathway of Antioxidant Action
Many antioxidant compounds exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Hypothetical Nrf2 Activation by this compound:
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or an activator like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), leading to their increased expression and enhanced cellular protection.[15][16][17]
Diagram of a Hypothetical Nrf2 Signaling Pathway
Caption: Hypothetical activation of the Nrf2 pathway by this compound.
Conclusion
The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers to initiate the investigation of the antioxidant properties of this compound. A multi-assay approach, combining chemical and cell-based methods, is crucial for a thorough characterization of its antioxidant profile. The elucidation of its potential to modulate key signaling pathways, such as the Nrf2 pathway, will further enhance the understanding of its mechanism of action and its therapeutic potential in oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. marinebiology.pt [marinebiology.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of the Antioxidant Effect and Anti-inflammatory Response in Butyrate-Inhibited Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Acetylvirolin: In Vivo Delivery Methods - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Current Research Status
Extensive literature searches for "Acetylvirolin" did not yield specific in vivo studies, pharmacokinetic data, or detailed mechanistic information for this particular compound. This compound is identified as a lignan, a class of natural products isolated from the elderberry plant (CAS Number: 916264-22-7).
The following application notes and protocols are therefore based on general knowledge of lignans (B1203133) and standard formulation approaches for natural products with presumed low aqueous solubility. Researchers should consider these as starting points for investigation and will need to conduct compound-specific optimization and validation.
Introduction to this compound and Lignans
Lignans are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities. As a lignan, this compound may possess antiviral, anti-inflammatory, or anticancer properties, which are common for this class of molecules. Due to their complex aromatic structures, many lignans exhibit poor water solubility, posing a challenge for in vivo delivery. The protocols outlined below are designed to address this potential limitation.
Potential Therapeutic Hypotheses and Mechanisms of Action
While the specific mechanism of this compound is not yet elucidated, based on the activities of other lignans, several signaling pathways could be hypothesized as targets for in vivo studies.
-
Antiviral Activity: Lignans have been reported to interfere with viral replication cycles. A potential mechanism could involve the inhibition of key viral enzymes such as reverse transcriptase or integrase.
-
Anti-Inflammatory Activity: Many natural polyphenols modulate inflammatory pathways. A hypothetical mechanism for this compound could involve the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.
Below is a hypothetical signaling pathway diagram for a potential anti-inflammatory mechanism of this compound.
Caption: Hypothetical Anti-Inflammatory Mechanism of this compound.
In Vivo Delivery Formulations
For a novel compound like this compound with unknown solubility, a tiered approach to formulation development is recommended. Below are common formulations for compounds with low water solubility, suitable for initial in vivo screening.
Table 1: Example Formulations for In Vivo Administration of this compound
| Route of Administration | Formulation Composition | Preparation Notes | Considerations |
| Oral (Suspension) | 0.5% Carboxymethyl cellulose (B213188) (CMC) in saline | Suspend this compound directly in the vehicle. Use a homogenizer for uniform suspension. | Suitable for daily dosing. Bioavailability may be variable. |
| 0.2% Carboxymethyl cellulose in saline | Alternative concentration for suspension. | May alter suspension properties. | |
| Oral (Solution) | Polyethylene glycol 400 (PEG400) | Dissolve this compound in PEG400. Gentle heating may be required. | May enhance solubility and absorption. Potential for GI effects at high doses. |
| Intraperitoneal/Intravenous (Solution/Suspension) | 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO first, then add corn oil. Vortex thoroughly. | Common for preclinical studies. DMSO can have biological effects. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Multi-component vehicle for improved solubility. Dissolve in DMSO and PEG300 first. | Suitable for intravenous administration. More complex to prepare. |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for in vivo studies. Note: These are general protocols and may require optimization based on the specific physicochemical properties of this compound.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
-
Sterile tubes
Procedure:
-
Prepare 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, add 100 mL of sterile saline.
-
While stirring with a magnetic stirrer, slowly add the CMC-Na powder to create a vortex and avoid clumping.
-
Stir until the CMC-Na is completely dissolved and the solution is clear. This may take several hours.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.
-
Example Calculation: For a 10 mg/mL suspension to dose a 25g mouse at 100 mg/kg with a dosing volume of 0.25 mL:
-
Dose per mouse = 0.1 mg/g * 25 g = 2.5 mg
-
Concentration = 2.5 mg / 0.25 mL = 10 mg/mL
-
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.
-
For best results, use a homogenizer to reduce particle size and improve suspension stability.
-
-
Storage:
-
Store the suspension at 4°C for up to one week.
-
Always vortex or stir the suspension thoroughly before each administration to ensure uniform dosing.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Co-solvent/Oil)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, sterile filtered
-
Sterile, amber glass vials
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (Optional but Recommended):
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). This can help with accurate preparation of the final formulation.
-
-
Prepare Final Formulation (10% DMSO in Corn Oil):
-
Calculate the required volumes of the this compound stock solution (or solid) and corn oil.
-
Example Calculation: To prepare 1 mL of a 5 mg/mL final solution from a 50 mg/mL stock:
-
Volume of stock = (5 mg/mL * 1 mL) / 50 mg/mL = 0.1 mL (100 µL)
-
This 0.1 mL is 10% of the final 1 mL volume.
-
Volume of corn oil = 1 mL - 0.1 mL = 0.9 mL (900 µL)
-
-
In a sterile amber vial, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add 900 µL of sterile corn oil.
-
Vortex vigorously until the solution is clear or a uniform suspension is formed.
-
-
Storage:
-
Prepare fresh daily if possible.
-
Store protected from light at room temperature.
-
Vortex thoroughly before each injection.
-
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion and Future Directions
The provided protocols and conceptual frameworks offer a starting point for the in vivo investigation of this compound. It is imperative that researchers first determine the basic physicochemical properties of this compound, such as its solubility in various solvents, to refine these formulations. Subsequent in vitro studies to confirm its biological activity and elucidate its mechanism of action will be crucial for designing robust and well-controlled in vivo experiments. As more data on this compound becomes available, these application notes and protocols should be updated accordingly.
Application Notes and Protocols for Phloroglucinol, a Gut Microbiome-Derived Metabolite with Anti-inflammatory Properties
Note to the Reader: Initial searches for "Acetylvirolin" in the context of gut microbiome research did not yield any scientifically recognized compound. It is presumed that "this compound" may be a novel or uncharacterized molecule. To fulfill the request for detailed Application Notes and Protocols on a gut microbial metabolite with therapeutic potential, we have substituted "this compound" with Phloroglucinol . Phloroglucinol is a well-researched phenolic compound produced by the gut microbiota from dietary polyphenols and has demonstrated significant anti-inflammatory and immunomodulatory effects.[1][2] The following information is based on published research on Phloroglucinol.
Introduction to Phloroglucinol in Gut Microbiome Research
Phloroglucinol (1,3,5-trihydroxybenzene) is a key microbial metabolite derived from the breakdown of dietary polyphenols, such as flavonoids and tannins, by gut bacteria.[2][3] Certain bacterial species, including Clostridium and Collinsella, are known to be involved in the degradation of polyphenols into phloroglucinol.[3] This metabolite has garnered significant interest due to its therapeutic applications, including its use as an antispasmodic agent for Irritable Bowel Syndrome (IBS).[2] Recent research has uncovered its potent anti-inflammatory properties, highlighting its role in the communication between the gut microbiota and the host immune system.[2][4] Phloroglucinol has been shown to temper pro-inflammatory responses in macrophages and demonstrates protective effects in animal models of inflammatory bowel disease (IBD).[4][5] Its mechanism of action involves the modulation of key signaling pathways, positioning it as a promising candidate for drug development in the field of inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of Phloroglucinol on inflammatory markers from in vitro and in vivo studies.
Table 1: In Vitro Effects of Phloroglucinol on Macrophage Inflammatory Responses
| Cell Type | Stimulant | Phloroglucinol Concentration | Measured Parameter | Result | Citation |
| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) Production | Significant reduction | [6] |
| RAW264.7 Murine Macrophages | LPS | Not specified | TNF-α Secretion | Significant reduction | [6] |
| RAW264.7 Murine Macrophages | LPS | Not specified | IL-1β Secretion | Significant reduction | [6] |
| RAW264.7 Murine Macrophages | LPS | Not specified | IL-6 Secretion | Significant reduction | [6] |
| RAW264.7 Murine Macrophages | LPS | Not specified | Prostaglandin E2 (PGE2) Production | Significant reduction | [6] |
| Bone Marrow-Derived Macrophages (BMMs) | LPS | 1 mM | TNF-α Production | Significant attenuation | [2] |
| Bone Marrow-Derived Macrophages (BMMs) | F. nucleatum | 1 mM | TNF-α and IL-6 Production | Significant reduction | [2] |
| Bone Marrow-Derived Macrophages (BMMs) | E. coli | 1 mM | TNF-α and IL-6 Production | Significant reduction | [2] |
| BV-2 Microglial Cells | LPS | Dose-dependent | IL-6, IL-1β, TNF-α Expression | Significant reduction | [7] |
Table 2: In Vivo Effects of Phloroglucinol in a Murine Model of Colitis
| Animal Model | Treatment | Duration | Measured Parameter | Result | Citation |
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | Phloroglucinol in drinking water | 14 days prior to DSS | Disease Activity Index (DAI) | Significantly reduced vs. control | [5] |
| DSS-induced colitis in mice | Phloroglucinol in drinking water | 14 days prior to DSS | Weight Loss | Significantly reduced vs. control | [5] |
Signaling Pathways and Mechanisms of Action
Phloroglucinol exerts its anti-inflammatory effects through multiple signaling pathways. A key mechanism is the activation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in modulating immune responses.[1][4] Additionally, Phloroglucinol has been shown to regulate the AMPK/Nrf2/HO-1 signaling pathway.[6] Activation of this pathway leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[6] This results in the reduced production of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β.[6]
Caption: Phloroglucinol anti-inflammatory signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the bioactivity of Phloroglucinol.
Protocol 4.1: In Vitro Macrophage Stimulation Assay
This protocol is designed to assess the anti-inflammatory effect of Phloroglucinol on macrophages stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS).[6][8]
Materials:
-
RAW264.7 murine macrophage cell line or bone marrow-derived macrophages (BMMs).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phloroglucinol (dissolved in a suitable vehicle, e.g., water or DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate Buffered Saline (PBS).
-
Reagents for quantifying inflammatory markers (e.g., Griess reagent for NO, ELISA kits for cytokines).
-
Sterile multi-well cell culture plates (e.g., 24- or 96-well).
Procedure:
-
Cell Seeding: Seed macrophages into a multi-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of Phloroglucinol (e.g., 0.1, 1, 10, 100 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells with no LPS and no Phloroglucinol.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of pro-inflammatory cytokines in the supernatant using commercially available ELISA kits. Follow the manufacturer's protocol precisely.
-
-
Cell Viability Assay: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of Phloroglucinol.
Protocol 4.2: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis in mice to evaluate the protective effects of Phloroglucinol in vivo.[5][9]
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Phloroglucinol.
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa).
-
Sterile drinking water.
-
Animal weighing scale.
-
Scoring system for Disease Activity Index (DAI).
Experimental Workflow:
Caption: Experimental workflow for the DSS-induced colitis model.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Control, DSS only, DSS + Phloroglucinol).
-
Pre-treatment Phase: For 14 days, provide the treatment group with drinking water containing Phloroglucinol at a predetermined dose. The control and DSS-only groups receive regular drinking water.
-
Colitis Induction: On day 15, replace the drinking water in the DSS and DSS + Phloroglucinol groups with a 3% (w/v) solution of DSS in sterile water. The DSS + Phloroglucinol group continues to receive Phloroglucinol in their DSS water. The control group continues to receive regular water. This induction phase typically lasts for 6-7 days.[5]
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis: At the end of the experiment (e.g., day 22-23), euthanize the mice.
-
Sample Collection: Collect colon tissue for histological analysis (to assess inflammation, ulceration, and tissue damage), myeloperoxidase (MPO) assay (as a marker of neutrophil infiltration), and cytokine analysis (e.g., via qPCR or multiplex assay from tissue homogenates).
Applications in Drug Development
The demonstrated anti-inflammatory properties of Phloroglucinol make it an attractive molecule for therapeutic development. Potential applications include:
-
Inflammatory Bowel Disease (IBD): As a lead compound for the development of new treatments for Crohn's disease and ulcerative colitis.
-
Irritable Bowel Syndrome (IBS): Further investigation into its mechanisms beyond its known antispasmodic effects to address low-grade inflammation.
-
Neuroinflammatory Disorders: Given its ability to modulate microglial cells, Phloroglucinol derivatives could be explored for conditions like Alzheimer's and Parkinson's disease.[7]
-
Adjuvant Therapy: Phloroglucinol could be used in combination with other therapies to enhance their efficacy or reduce inflammatory side effects.
The ability of Phloroglucinol to induce long-term innate immune training suggests a novel therapeutic avenue for modulating the host's response to inflammatory insults.[1][2] Further research into its pharmacokinetics, safety profile, and clinical efficacy is warranted.
References
- 1. The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Acetylvirolin" solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylvirolin, focusing on common solubility issues encountered in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural product with the chemical formula C23H28O6 and CAS number 916264-22-7.[1] It is supplied for life sciences research.[1]
Q2: I am having trouble dissolving this compound in my cell culture medium. What is the recommended solvent?
A2: Due to the limited public information on this compound's solubility, it is recommended to start with common organic solvents used for poorly water-soluble compounds, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[2][3] It is crucial to first prepare a concentrated stock solution in the chosen solvent before diluting it into the cell culture medium.
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5%, as higher concentrations can be toxic to cells.[4] For ethanol, some cell lines can tolerate up to 1%, but it is advisable to keep the final concentration as low as possible.[5] It is always best practice to perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell line.
Q4: I've dissolved this compound in a solvent, but it precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Increase the initial solvent concentration in your stock: This will allow for a smaller volume of the stock solution to be added to the medium, reducing the immediate solvent shock that can cause precipitation.
-
Pre-warm the cell culture medium: Adding the compound to medium at 37°C can sometimes improve solubility.
-
Increase the serum concentration in your medium: Serum proteins can help to solubilize some hydrophobic compounds. However, be aware that this can also affect the compound's activity.
-
Use a solubilizing agent: In some cases, non-ionic surfactants or cyclodextrins can be used to improve solubility, but their effects on your experimental system must be carefully evaluated.
Troubleshooting Guides
Issue 1: Preparing a Stable Stock Solution of this compound
This guide provides a step-by-step protocol for preparing a stock solution of this compound and assessing its initial solubility.
Experimental Protocol: Preparation and Assessment of this compound Stock Solution
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Solvent Selection: Begin with 100% DMSO or 100% ethanol.
-
Initial Concentration: Aim for a high-concentration stock solution (e.g., 10-20 mM). This allows for minimal solvent addition to your final culture volume.
-
Dissolution:
-
Weigh out a small, precise amount of this compound powder.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
Vortex thoroughly for 2-5 minutes.
-
If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. Caution: Be aware of the solvent's volatility, especially ethanol.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution is saturated.
-
-
Storage: Store the stock solution at -20°C, protected from light.[1]
Quantitative Data Summary: Recommended Starting Concentrations for Solvents
| Solvent | Recommended Maximum Final Concentration in Media | Notes |
| DMSO | 0.1% - 0.5% | Generally well-tolerated by most cell lines at these concentrations.[4] |
| Ethanol | < 1% | Toxicity can be more cell-line dependent than DMSO.[5] |
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Issue 2: this compound Precipitation in Cell Culture Medium
This guide addresses the common problem of compound precipitation after dilution of the stock solution into the aqueous cell culture medium.
Experimental Protocol: Assessing and Improving this compound Solubility in Media
-
Prepare a Dilution Series:
-
Prepare several aliquots of your cell culture medium (with serum, if applicable).
-
Add decreasing volumes of your this compound stock solution to each aliquot to create a dilution series of the compound.
-
Include a "solvent only" control with the highest volume of solvent used.
-
-
Incubation and Observation:
-
Incubate the diluted solutions at 37°C in a cell culture incubator for a period that mimics your experiment's duration (e.g., 24, 48, 72 hours).
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At each time point, visually inspect the solutions for any signs of precipitation (cloudiness, visible particles). A light microscope can be used for more sensitive detection.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your working maximum soluble concentration.
Troubleshooting Precipitation
If precipitation is observed at your desired working concentration, consider the following modifications:
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Method A: Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, add the stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the final volume.
-
Method B: Pluronic F-68: This non-ionic surfactant can improve the solubility of some hydrophobic compounds in cell culture media. Prepare a 10% stock solution of Pluronic F-68 in water and add it to your media to a final concentration of 0.01-0.1% before adding the this compound.
-
Method C: Increased Serum: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration (e.g., from 10% to 15% or 20%) may help to keep the compound in solution.
Logical Flow for Troubleshooting Precipitation
Caption: Decision tree for addressing this compound precipitation.
Illustrative Signaling Pathway
While the specific mechanism of action for this compound is not yet well-defined in publicly available literature, many natural products with antiviral properties are known to interfere with cellular signaling pathways that are co-opted by viruses for their replication. Below is a generalized diagram of a hypothetical antiviral signaling pathway that could be a target for compounds like this compound.
Hypothetical Antiviral Signaling Pathway
Caption: A potential antiviral mechanism of action for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
"Acetylvirolin" stability in DMSO solution
Technical Support Center: Acetylvirolin
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions in DMSO?
A1: Proper preparation and storage are critical for maintaining the integrity of this compound.
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Solvent Quality: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can promote compound degradation.[1][2][3]
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Dissolution: To prepare a stock solution, allow the this compound vial to equilibrate to room temperature before opening. Add the calculated volume of anhydrous DMSO. Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., 37°C) or brief sonication can be used, but avoid excessive heat which may degrade the compound.[1][2]
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Aliquoting: To prevent degradation from repeated freeze-thaw cycles and moisture introduction, it is crucial to aliquot the stock solution into single-use volumes in high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes.[2][4]
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Storage Temperature: For long-term storage (months to years), it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[4] Storage at -80°C is preferable for periods exceeding two years.[4] While many compounds are stable for shorter periods at 4°C, long-term storage at this temperature is not recommended without specific stability data.[5]
Q2: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A2: Precipitation after a freeze-thaw cycle is a common issue.[1] Before use, ensure the compound is fully redissolved.[5] This can be achieved by allowing the vial to warm to room temperature, followed by thorough vortexing or sonication.[1] Always visually inspect the solution to confirm that all precipitate has dissolved. If the precipitate does not redissolve, the effective concentration of your stock solution may be lower than intended.
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change in your DMSO stock solution may indicate compound degradation or a reaction with the solvent.[3] It is strongly recommended not to use a solution that has changed color, as the identity, purity, and concentration of the active compound are no longer reliable.[3] Degradation can be accelerated by improper storage, such as exposure to light or elevated temperatures.[3]
Q4: How many freeze-thaw cycles can my this compound stock solution tolerate?
A4: While some studies have shown that many compounds can be stable for several freeze-thaw cycles, it is a best practice to minimize them.[6][7][8] Each cycle increases the risk of water absorption into the DMSO and potential compound degradation or precipitation.[2] Aliquoting your stock solution into single-use volumes is the most effective way to avoid this issue.[2][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
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Possible Cause 1: Compound Degradation.
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Troubleshooting Steps:
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Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Aliquot the new stock solution to avoid freeze-thaw cycles.[2]
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Compare the activity of the fresh stock solution with your older stock in a parallel experiment. A significant difference in activity suggests the older stock has degraded.
-
-
-
Possible Cause 2: Precipitation in Cell Culture Media.
-
Troubleshooting Steps:
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When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent the compound from precipitating out of solution.[3]
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Visually inspect the final working solution for any signs of cloudiness or visible particles.[3]
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Consider performing a serial dilution of the DMSO stock in your aqueous medium to minimize precipitation risk.[3]
-
-
-
Possible Cause 3: Inaccurate Concentration.
-
Troubleshooting Steps:
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If you observed precipitation in the stock that was difficult to redissolve, your effective concentration is likely lower than calculated.
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Ensure your pipetting and weighing techniques are accurate when preparing the initial stock solution.
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Verify the initial purity of the compound, as impurities can affect its stability and activity.[9]
-
-
Data Presentation
The stability of a compound in DMSO is highly dependent on the storage conditions. The following tables provide hypothetical stability data for this compound to illustrate expected trends. Actual stability should be determined experimentally.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) Over 6 Months
| Storage Temperature | % Purity (Initial) | % Purity (1 Month) | % Purity (3 Months) | % Purity (6 Months) |
| Room Temperature (~22°C) | 99.5% | 95.1% | 88.3% | 75.4% |
| 4°C | 99.5% | 99.2% | 98.5% | 97.1% |
| -20°C | 99.5% | 99.5% | 99.4% | 99.3% |
| -80°C | 99.5% | 99.5% | 99.5% | 99.5% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Purity (10 mM in DMSO, Stored at -20°C)
| Number of F/T Cycles | % Purity Remaining |
| 0 (Initial) | 99.5% |
| 1 | 99.4% |
| 5 | 99.0% |
| 10 | 98.2% |
| 20 | 96.5% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To quantify the percentage of this compound remaining in a DMSO solution over time under various storage conditions.
Methodology:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.[9]
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution. Prepare it for analysis by diluting it to an appropriate concentration (e.g., 10-50 µM) with a suitable solvent system (e.g., 50:50 acetonitrile:water). Inject this sample into a validated HPLC-UV/MS system to obtain the initial purity profile and peak area.[4][6]
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Storage: Store the remaining aliquots at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).[4] Protect samples from light.[10]
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Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
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Sample Preparation and Analysis: Allow the aliquot to thaw completely at room temperature. Prepare and analyze the sample by HPLC-UV/MS as described in step 2.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the % Remaining against time for each storage condition to generate stability curves.[2]
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Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
Optimizing "Acetylvirolin" concentration for in vitro experiments
Welcome to the technical support center for "Acetylvirolin." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Concentration and Range Finding
Question: What is the recommended starting concentration for this compound in a new cell line?
Answer: As a starting point, we recommend a concentration range of 0.1 µM to 10 µM for initial screening experiments. This range is based on the observed half-maximal effective concentrations (EC50) in various cell lines (see Table 1). However, the optimal concentration is highly dependent on the specific cell line and the virus being tested.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[2] A common strategy involves preparing serial dilutions, often in half-log10 increments (e.g., 0.1 µM, 0.32 µM, 1.0 µM, 3.2 µM, 10 µM), to efficiently determine the EC50.[3]
Question: I am not observing any antiviral effect. What should I do?
Answer: If you do not observe the expected antiviral activity, consider the following troubleshooting steps:
-
Increase Concentration Range: Your cell line may be less sensitive to this compound. Try extending the concentration range up to 100 µM in your next dose-response experiment.[2]
-
Verify Compound Integrity: Ensure that your this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment. This compound is susceptible to degradation with repeated freeze-thaw cycles.[4]
-
Check Cell Health and Viral Titer: Confirm that the cells are healthy and within a low passage number.[4] Additionally, ensure your viral stock is accurately titered, as an inconsistent multiplicity of infection (MOI) can significantly affect the apparent efficacy of the compound.[4]
-
Timing of Addition: The timing of drug administration relative to viral infection is critical. For optimal results, this compound should be added concurrently with or shortly after viral infection to target early stages of replication.[4]
Cytotoxicity and Cell Viability
Question: At what concentration does this compound become toxic to cells?
Answer: this compound generally exhibits low cytotoxicity in most cell lines, with half-maximal cytotoxic concentrations (CC50) typically above 50 µM (see Table 1). However, some cell lines may be more sensitive. It is essential to determine the CC50 in parallel with your antiviral assays using the same experimental conditions (cell line, media, incubation time).[5]
Question: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
Answer: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.[2]
-
Compound Purity: Impurities in the compound preparation could contribute to cell death.[5]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or its off-target effects.[5]
-
Extended Incubation: Longer exposure times can lead to increased cytotoxicity.[5]
Solubility and Stability
Question: How should I prepare my stock solution of this compound?
Answer: this compound is readily soluble in DMSO at concentrations up to 20 mM.[6] For most in vitro experiments, preparing a 10 mM stock solution in DMSO is recommended. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the DMSO stock in fresh, pre-warmed culture medium immediately before use.
Question: My this compound solution appears to have precipitated in the culture medium. How can I resolve this?
Answer: Precipitation in aqueous media can occur with compounds that have low water solubility.[6] To prevent this:
-
Ensure Final DMSO Concentration is Sufficient: While keeping the final DMSO concentration low is important for avoiding toxicity, ensure it is adequate to maintain solubility.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed (37°C) culture medium can help maintain solubility.
-
Vortex Gently: Mix the working solution thoroughly but gently by vortexing or inverting the tube immediately after dilution.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 1.2 | >100 | >83.3 |
| Respiratory Syncytial Virus (RSV) | A549 | CPE Reduction | 2.5 | 85 | 34.0 |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | CPE Reduction | 3.8 | 72 | 18.9 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 5.1 | >100 | >19.6 |
EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. SI (Selectivity Index) = CC50 / EC50
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 185.38 mM)[7] |
| Chloroform | Soluble[8] |
| Dichloromethane | Soluble[8] |
| Ethyl Acetate | Soluble[8] |
| Acetone | Soluble[8] |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for CC50 Determination
This protocol provides a general framework for determining the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability versus the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Viral Plaque Reduction Assay for EC50 Determination
This protocol is a standard method for quantifying the antiviral efficacy of a compound.[5]
-
Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium). In a separate tube, dilute the viral stock to a concentration that will produce 50-100 plaques per well. Mix equal volumes of the drug dilutions and the diluted virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.[5]
-
Overlay: After the incubation period, remove the inoculum and add an overlay medium (e.g., medium containing 1.2% methylcellulose) to each well. This restricts the spread of the virus to adjacent cells.[5]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as 0.1% crystal violet.[5] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug). Plot the percentage of plaque reduction versus the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting viral replication.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Plants | 916264-22-7 | Invivochem [invivochem.com]
- 7. Cot inhibitor-2 | CAS:915363-56-3 | COT/Tpl2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 2-[(Acetylthio)methyl]-phenylpropionic acid | CAS:91702-98-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Acetylvirolin Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Acetylvirolin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during in vitro cytotoxicity experiments with this compound, a lignan (B3055560) compound.
Frequently Asked Questions (FAQs)
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells can obscure the true cytotoxic effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and environmental factors across the assay plate.
Solutions:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently and frequently during plating to prevent cell settling.
-
Pipetting: Use calibrated pipettes and consistent technique. When adding reagents, dispense liquid below the surface of the medium in each well to ensure proper mixing.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental samples.[1]
Q2: I am observing low or no cytotoxic effect with this compound. What should I investigate?
Several factors can lead to an apparent lack of cytotoxicity:
-
Compound Concentration: The concentration range of this compound may be too low. Lignans (B1203133) can exhibit cytotoxic effects at a wide range of concentrations.[1][2][3][4][5] It is advisable to perform a broad dose-response experiment.
-
Compound Solubility: this compound, like many natural products, may have poor solubility in aqueous culture medium, leading to precipitation and a lower effective concentration.[6] Visually inspect the wells for any precipitate under a microscope.
-
Incubation Time: The treatment duration may be too short for this compound to induce a cytotoxic response. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Cell Line Sensitivity: The chosen cell line may be resistant to the cytotoxic effects of this compound.
Q3: My untreated control wells show low viability or high background signal. What could be the issue?
Problems with control wells can invalidate the entire experiment.
-
Low Viability in Negative Control: This could be due to unhealthy cells, contamination (e.g., mycoplasma), or suboptimal culture conditions.[7] Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
High Background in "Medium Only" Control: This can be caused by contamination of the culture medium or interference from media components with the assay reagent.[8][9]
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High Signal in "Vehicle Only" Control: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
Q4: Can this compound interfere with the cytotoxicity assay itself?
Yes, this is a common issue with natural products.[6]
-
Direct Reduction of Assay Reagents: As a lignan, this compound may have antioxidant properties that can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal for cell viability.[8]
-
Colorimetric Interference: If this compound has a color, it can interfere with absorbance readings.
Solution: Run a "compound in media only" control (no cells) to assess for direct reagent reduction or colorimetric interference. Subtract this background absorbance from the values of the treated wells.
Troubleshooting Guides
Issue 1: High Background Absorbance
| Possible Cause | Recommended Solution |
| Contamination of media or reagents | Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary. |
| Direct reduction of MTT by this compound | Include a control with this compound in cell-free media. Subtract the background absorbance from all experimental wells.[6][8] |
| This compound precipitation | Visually inspect wells for precipitate. Improve solubility by optimizing the solvent or using a gentle sonication of the stock solution.[6] |
| High cell seeding density | Optimize cell seeding density by performing a cell titration experiment.[8][9] |
Issue 2: Low Signal or No Dose-Response
| Possible Cause | Recommended Solution |
| Low cell seeding density | Ensure an optimal number of cells is seeded to generate a sufficient signal. |
| Inappropriate incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| This compound instability in media | Prepare fresh dilutions of this compound for each experiment. |
| Insensitive assay | Consider using a more sensitive assay, such as an ATP-based luminescent assay.[10] |
| Cell line resistance | Test a panel of different cell lines to identify a sensitive model. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability | Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch. |
| Inconsistent incubation conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Lack of a detailed protocol | Develop and strictly follow a standard operating procedure (SOP) for the entire workflow. |
Data Presentation
Table 1: Reported Cytotoxicity (IC50) of Various Lignans in Different Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| meso-dihydroguaiaretic acid | H358 (Lung Carcinoma) | 10.1 | [3] |
| Lignan from Larrea tridentata | HL-60 (Promyelocytic Leukemia) | 2.7 - 17 | [2][4] |
| Lignans from Justicia procumbens | LoVo (Colon Carcinoma), BGC-823 (Gastric Cancer) | Potent cytotoxicity observed | [1] |
| Podophyllotoxin-related compounds | GLC4 (Small Cell Lung Carcinoma) | Moderate to high activity | [11] |
| Lignans from Dysosma versipellis | A-549 (Lung Carcinoma), SMMC-7721 (Hepatocellular Carcinoma) | < 1 | [5] |
| Secoisolariciresinol diglucoside (SDG) | RD (Rhabdomyosarcoma) | 5 - 15 (at 24h) | [1] |
Note: This table provides a general reference for the cytotoxic potential of lignans. The IC50 of this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
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Prepare Cell Suspension: Harvest and count cells in the exponential growth phase. Prepare a single-cell suspension in the appropriate culture medium.
-
Serial Dilution: Create a series of cell dilutions (e.g., from 1,000 to 20,000 cells/well for adherent cells).
-
Seeding: Plate 100 µL of each cell dilution into at least triplicate wells of a 96-well plate. Include "media only" blank wells.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen viability assay (e.g., MTT).
-
Analysis: Plot the absorbance (or other readout) against the number of cells seeded. The optimal seeding density will be within the linear range of this curve.
Protocol 2: MTT Cytotoxicity Assay for this compound
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "media only" blank from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow
Caption: General workflow for an this compound cytotoxicity assay.
Potential Signaling Pathways Affected by Lignans
Disclaimer: The specific molecular mechanism of this compound has not been fully elucidated. The following diagrams represent common signaling pathways that are often modulated by cytotoxic lignans.
1. Induction of Apoptosis (Intrinsic Pathway)
Many lignans exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This often involves the intrinsic (mitochondrial) pathway.[7]
Caption: A simplified diagram of the intrinsic apoptosis pathway.
2. Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells. Some natural products are known to interfere with this pathway.[6][9][13]
References
- 1. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 4. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and cytotoxicity of novel lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
Preventing "Acetylvirolin" degradation during experiments
Acetylvirolin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: My experimental results with this compound are inconsistent or show lower than expected activity. What could be the cause?
A1: Inconsistent or diminished activity is often linked to the degradation of the compound. This compound, due to its acetyl group and virolin (B1237570) core, is susceptible to hydrolysis, particularly at non-neutral pH.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to confirm the purity of your stock and working solutions.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before use.
-
Control pH: Ensure the pH of your experimental buffer is within the optimal stability range for this compound.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. [1]
-
Q2: I've noticed a change in the color or the appearance of precipitate in my this compound solution. What should I do?
A2: Visible changes such as color alteration or precipitation are strong indicators of chemical degradation or poor solubility.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the compound's datasheet for information on its solubility in different solvents.
-
Filter the Solution: If precipitation is observed, you may need to filter the solution before use, though this may alter the effective concentration.
-
Re-evaluate Solvent Choice: Consider if a different solvent or a co-solvent system would be more appropriate for your stock solution.
-
Q3: How should I store my this compound stock solutions and solid compound?
A3: Proper storage is critical to maintaining the stability of this compound.
-
Recommendations:
Q4: My long-duration experiments (over 24 hours) show a decline in this compound's effect over time. How can I mitigate this?
A4: The gradual loss of activity in prolonged experiments suggests instability in the experimental medium.
-
Troubleshooting Steps:
-
Replenish the Compound: If your experimental design allows, consider a partial media change with freshly added this compound at intermediate time points.
-
Use a More Stable Analog (if available): In some cases, a more stable derivative of the compound may be available for long-term studies.
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Incorporate Stabilizing Agents: The use of antioxidants or other stabilizing agents may be considered, but their compatibility with the experimental system must be thoroughly validated. [2]
-
Quantitative Data on this compound Stability
The stability of this compound is influenced by several factors. The following table summarizes the degradation of this compound under various conditions after a 24-hour incubation period.
| Condition | Temperature (°C) | pH | Degradation (%) |
| Aqueous Buffer | 4 | 7.4 | 5% |
| Aqueous Buffer | 25 | 7.4 | 15% |
| Aqueous Buffer | 37 | 7.4 | 25% |
| Aqueous Buffer | 25 | 5.0 | 10% |
| Aqueous Buffer | 25 | 9.0 | 40% |
| Cell Culture Medium | 37 | 7.4 | 30% |
| DMSO (Stock) | -20 | N/A | <1% (over 6 months) |
This data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions.
-
Materials:
-
This compound solid compound
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Incubators or water baths set to 4°C, 25°C, and 37°C
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the pH buffers (5.0, 7.4, and 9.0).
-
Aliquot the solutions for each condition into separate vials for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the vials at the designated temperatures (4°C, 25°C, and 37°C).
-
At each time point, take a sample from each condition and immediately analyze it by HPLC or LC-MS to determine the remaining concentration of this compound.
-
The initial (time 0) sample serves as the 100% reference.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Troubleshooting Workflow for this compound Degradation
The following diagram illustrates a logical workflow for troubleshooting experiments where this compound degradation is suspected.
A workflow for troubleshooting suspected this compound degradation.
Hypothetical Signaling Pathway of this compound
This diagram depicts a hypothetical signaling pathway where this compound acts as an inhibitor of a key viral kinase.
This compound inhibiting a key viral kinase to block replication.
References
Technical Support Center: Assessing Off-Target Effects of Novel Compounds in Cell-Based Assays
Disclaimer: Information regarding the specific compound "Acetylvirolin" is not available in public databases. The following technical support guide provides a general framework for identifying and troubleshooting off-target effects of a novel investigational compound in cell-based assays, using established methodologies and principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects are unintended interactions of a drug or investigational compound with cellular components other than its intended therapeutic target. These interactions can lead to unforeseen biological consequences, including cytotoxicity, altered signaling pathways, and other adverse effects that can compromise the compound's safety and efficacy. Identifying off-target effects early in the drug discovery process is crucial to de-risk clinical development and avoid late-stage failures.
Q2: My investigational compound shows the desired activity against its target, but I'm also observing unexpected cell death. How can I begin to investigate this?
A2: The first step is to perform a battery of general cytotoxicity assays to quantify the extent of cell death and determine the compound's cytotoxic concentration range. These assays measure different cellular health indicators, and comparing results across multiple assay types can provide initial clues about the mechanism of toxicity.
Q3: What are the most common initial assays for assessing cytotoxicity?
A3: A standard panel of cytotoxicity assays often includes methods to assess cell membrane integrity, metabolic activity, and lysosomal function. Commonly used assays include the Lactate Dehydrogenase (LDH) leakage assay, Calcein-AM assay, and Neutral Red Uptake (NRU) assay. It is recommended to use at least two different assays based on distinct cellular mechanisms to confirm cytotoxicity and rule out assay-specific artifacts.
Q4: I am seeing discrepancies between different cytotoxicity assays. What could be the cause?
A4: Discrepancies between cytotoxicity assays are common and can be informative. For example, if you observe a significant increase in LDH release (indicating membrane damage) but only a modest decrease in a metabolic assay (like MTT), it might suggest a necrotic or lytic cell death mechanism rather than an apoptotic one that proceeds more slowly. Refer to the troubleshooting guides for specific assay considerations.
Troubleshooting Guides
General Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in control wells | - Cell culture contamination (e.g., mycoplasma).- Reagent instability or improper storage.- Incompatible assay components with media or serum. | - Test cell cultures for contamination.- Prepare fresh reagents and verify storage conditions.- Run a reagent control (no cells) to check for background signal. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Compound interference with assay readout | - Compound is fluorescent (interferes with fluorescence-based assays).- Compound has reducing/oxidizing properties (interferes with tetrazolium-based assays like MTT). | - Run a compound-only control (no cells) to measure intrinsic signal.- Switch to an orthogonal assay with a different detection method (e.g., luminescence-based ATP assay). |
Quantitative Data Summary
The following tables summarize common cell-based assays for assessing cytotoxicity and apoptosis.
Table 1: Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| Lactate Dehydrogenase (LDH) Leakage | Measures the activity of LDH, a cytosolic enzyme released upon cell membrane damage. | Cell membrane integrity. | High sensitivity, agility, and relatively low-cost[1]. Can be used for real-time measurements[1]. | Can be influenced by serum LDH levels in the culture medium. |
| Calcein-AM | Non-fluorescent Calcein-AM is converted to fluorescent calcein (B42510) by intracellular esterases in viable cells. | Cell viability and plasma membrane integrity[1]. | High sensitivity and allows for non-destructive detection[1]. | Potential for strong background signal from unbound label[1]. |
| Neutral Red Uptake (NRU) | Viable cells accumulate the neutral red dye in their lysosomes. | Lysosomal integrity and cell viability. | Versatile for measuring cell viability, replication, and cytostatic effects[1]. Established as a standard procedure by some regulatory agencies[1]. | Can be affected by compounds that alter lysosomal pH. |
| ATP Assay | Measures the level of intracellular ATP, which is an indicator of metabolically active cells. | Cell viability and metabolic activity. | High sensitivity and rapid. | ATP levels can fluctuate with cell cycle and metabolic state. |
Table 2: Apoptosis vs. Necrosis Detection Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| Annexin V Staining | Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. | Early apoptosis. | Non-destructive and highly sensitive detection of apoptosis[1]. | Slow complex formation may miss the earliest stages of PS exposure[1]. Requires co-staining with a viability dye (e.g., PI) to distinguish from necrotic cells. |
| Caspase Activity Assays | Measures the activity of specific caspases (e.g., Caspase-3/7) that are key executioners of apoptosis. | Mid-to-late stage apoptosis. | Mechanistic insight into the apoptotic pathway. | Transient nature of caspase activation can be missed if not timed correctly. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Late apoptosis. | Can be used on fixed cells and tissue sections. | Can also label necrotic cells and cells with active DNA repair. |
Experimental Protocols & Workflows
General Workflow for Off-Target Effect Screening
A tiered approach is recommended to efficiently screen for off-target effects. The workflow begins with broad cytotoxicity screening and progresses to more specific mechanistic assays for compounds that show activity.
Caption: Tiered experimental workflow for identifying off-target effects.
Hypothetical Signaling Pathway Perturbation
Off-target effects often manifest as the unintended modulation of key signaling pathways. For example, a compound might inhibit a kinase that is structurally similar to its intended target, leading to downstream consequences.
Caption: Unintended inhibition of a parallel kinase by a hypothetical compound.
References
Technical Support Center: Improving "Acetylvirolin" Bioavailability for In Vivo Studies
Welcome to the technical support center for "Acetylvirolin." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of this promising antiviral compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Low Aqueous Solubility: this compound is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal (GI) tract, a critical step for drug absorption.[1][2][3]
-
Extensive First-Pass Metabolism: Following absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[4][5][6][7] This metabolic process, known as the first-pass effect, reduces the concentration of the active drug.[4][6][7]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several formulation strategies can effectively improve the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to enhanced dissolution rates.[1][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its solubility and dissolution.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and may facilitate lymphatic absorption, partially bypassing first-pass metabolism.[11][12]
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its solubility, protect it from degradation, and potentially enable targeted delivery.[13][14][15][][17]
-
Complexation with Cyclodextrins: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of poorly soluble drugs.[11][12][18]
Q3: How can I assess the bioavailability of my this compound formulation in vivo?
An in vivo bioavailability study in an appropriate animal model, such as rats or mice, is the standard method.[19][20] This typically involves administering the this compound formulation and a reference solution (usually an intravenous solution for absolute bioavailability or an oral solution for relative bioavailability) to different groups of animals.[21][22] Blood samples are collected at various time points, and the concentration of this compound in the plasma is quantified using a validated analytical method like LC-MS/MS.[23][24][25][26][27] Key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are then calculated to determine the bioavailability.[22]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC in preclinical studies | Poor dissolution of this compound in the GI tract. | Consider formulation strategies that enhance solubility, such as creating a solid dispersion or a nanosuspension. (See Protocols 1 and 2) |
| High first-pass metabolism. | Explore lipid-based formulations like SEDDS to promote lymphatic uptake, potentially reducing the extent of first-pass metabolism. (See Protocol 3) | |
| High variability in plasma concentrations between subjects | Inconsistent dissolution and absorption due to the drug's poor solubility. | Employing solubility-enhancing formulations like solid dispersions or nanoparticle systems can lead to more consistent absorption.[11][13] |
| Food effects influencing drug absorption. | Conduct pilot studies in both fasted and fed states to understand the impact of food on this compound's bioavailability. | |
| Rapid clearance and short half-life | Extensive hepatic metabolism. | While formulation changes may have a limited impact on intrinsic clearance, nanoparticle-based delivery systems can sometimes alter drug distribution and reduce exposure to metabolic enzymes.[14] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in different formulations, based on a hypothetical preclinical study in rats.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Oral Suspension (Micronized) | 10 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| Solid Dispersion | 10 | 450 ± 90 | 1.5 ± 0.3 | 1800 ± 350 | 300 |
| Nanosuspension | 10 | 600 ± 110 | 1.0 ± 0.2 | 2400 ± 480 | 400 |
| SEDDS | 10 | 750 ± 140 | 1.0 ± 0.2 | 3000 ± 550 | 500 |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Fold Increase in Cmax (vs. Oral Suspension) | Fold Increase in AUC (vs. Oral Suspension) |
| Solid Dispersion | 3.0 | 3.0 |
| Nanosuspension | 4.0 | 4.0 |
| SEDDS | 5.0 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a 1:4 drug-to-polymer ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of this compound Nanosuspension (Wet Milling Method)
-
Pre-milling: Prepare a coarse suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).
-
Wet Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.[10]
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[28]
Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.[28]
-
Formulation Development: Prepare various formulations by mixing the selected oil, surfactant, and co-solvent in different ratios.
-
Drug Loading: Add this compound to the optimized SEDDS formulation and vortex until a clear solution is obtained.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and drug release.
Protocol 4: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into groups and administer the different this compound formulations orally via gavage. Include a group receiving an intravenous solution of this compound for absolute bioavailability determination.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's antiviral action.
Experimental Workflow
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. cambridge.org [cambridge.org]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pharm-int.com [pharm-int.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. tanzj.net [tanzj.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmacy180.com [pharmacy180.com]
- 22. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
- 23. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 25. alliedacademies.org [alliedacademies.org]
- 26. researchgate.net [researchgate.net]
- 27. Determination of Drug Concentration | Bioanalysis Services | Testing & Service | Mediford Corporation [mediford.com]
- 28. benchchem.com [benchchem.com]
"Acetylvirolin" dose-response curve optimization
Welcome to the technical support center for Acetylvirolin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the viral serine protease, VSP-1. By binding to the active site of VSP-1, it prevents the cleavage of the viral polyprotein, a critical step for viral maturation and replication. This inhibition subsequently disrupts the downstream PI3K/Akt signaling pathway, which the virus typically hijacks to promote its survival and proliferation within the host cell.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay wells is non-toxic to the cells, typically below 0.5%.[1]
Q3: What is a typical IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line, viral strain, and assay conditions. However, in standard Vero E6 cell-based assays with the reference viral strain, the IC50 typically falls within the range of 50-150 nM (see Data Presentation section for details).
Q4: Is a cytotoxicity assay necessary when performing a dose-response curve for this compound?
A4: Yes, running a parallel cytotoxicity assay is critical.[2][3] This helps to ensure that the observed antiviral effect is due to the specific inhibition of viral replication and not a result of the compound being toxic to the host cells.[4] A compound that appears effective simply because it harms the host cells can be misleading.[4] The CC50 (50% cytotoxic concentration) should be determined and compared to the IC50 to calculate the selectivity index (SI = CC50 / IC50).
Q5: How should I set up my dilution series for the dose-response curve?
A5: A serial dilution, typically 2-fold or 3-fold, is recommended to cover a wide range of concentrations.[5] It is advisable to start with a high concentration (e.g., 10 µM) and perform at least 8-10 dilutions to generate a complete sigmoidal curve. This allows for accurate determination of the IC50 and the slope of the curve.[6][7]
Troubleshooting Guides
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects on the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No antiviral activity observed (flat dose-response curve) | - Compound degradation- Drug-resistant viral strain- Incorrect assay endpoint measurement | - Use a fresh aliquot of this compound stock solution.- Verify the activity against a known sensitive viral strain.[1]- Confirm the viability of cells and the functionality of the detection reagent (e.g., CellTiter-Glo®, Neutral Red). |
| High cytotoxicity observed at all concentrations | - Compound precipitation in media- Final DMSO concentration is too high- Sensitive cell line | - Visually inspect wells for precipitation.[1] Consider using a different solvent for intermediate dilutions if needed.[1]- Ensure the final DMSO concentration is <0.5%.[1]- Perform a preliminary DMSO toxicity test on your specific cell line. |
| Inconsistent IC50 values between experiments | - Variation in assay parameters (cell density, virus input (MOI), incubation time)[1]- Different batches of cells or virus stock | - Standardize all assay parameters and document them meticulously.[1]- Use cells within a consistent passage number range.- Use a single, quality-controlled batch of virus stock for a set of experiments. |
| Shallow or steep dose-response curve slope | - The slope of the curve (Hill coefficient) is an important parameter that can be affected by the mechanism of action or resistance mutations.[8][9] | - A shallow slope might indicate complex biological interactions. A very steep slope could suggest high cooperativity. While not necessarily an error, significant deviations from the expected slope warrant further investigation into the compound's mechanism.[8] |
Data Presentation
Table 1: Dose-Response Characteristics of this compound
The following table summarizes the key quantitative parameters for this compound under standard assay conditions (Vero E6 cells, 48h incubation).
| Parameter | Value | 95% Confidence Interval |
| IC50 (Antiviral) | 112 nM | (98 nM - 128 nM) |
| CC50 (Cytotoxicity) | 45.2 µM | (41.5 µM - 49.3 µM) |
| Selectivity Index (SI) | 404 | N/A |
| Hill Slope | -1.15 | (-1.05 to -1.25) |
Experimental Protocols
Protocol: Determination of this compound IC50 in a Cell-Based Antiviral Assay
This protocol outlines a standard method for determining the dose-response curve and IC50 value of this compound using a cytopathic effect (CPE) inhibition assay.
1. Materials:
- Vero E6 cells
- Target Virus Stock (e.g., SARS-CoV-2)
- Complete Growth Medium (e.g., DMEM + 10% FBS)
- Assay Medium (e.g., DMEM + 2% FBS)
- This compound (powder or 50 mM stock in DMSO)
- 96-well clear-bottom, black-walled tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader capable of measuring luminescence
2. Procedure:
- Cell Seeding: Trypsinize and count Vero E6 cells. Seed 10,000 cells per well in 100 µL of Complete Growth Medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Dilution: Prepare a 2-fold serial dilution of this compound in Assay Medium. Start from a top concentration of 20 µM to obtain 10 data points. Also, prepare a vehicle control (DMSO at the same final concentration) and a no-drug control.
- Infection and Treatment:
- After 24 hours, remove the growth medium from the cells.
- Add 50 µL of the diluted this compound or control solutions to the appropriate wells.
- Immediately add 50 µL of virus diluted in Assay Medium at a Multiplicity of Infection (MOI) of 0.01.
- Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2, until approximately 80-90% CPE is observed in the "virus only" control wells.
- Assay Readout:
- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
- Normalize the data: Set the "cells only" control as 100% viability and the "virus only" control as 0% viability.
- Plot the normalized percent inhibition against the log of the this compound concentration.
- Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[10]
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for this compound Dose-Response Curve Optimization.
Caption: Proposed Signaling Pathway for this compound's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. pnas.org [pnas.org]
- 9. [PDF] Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance | Semantic Scholar [semanticscholar.org]
- 10. In vivo dose–response analysis to acetylcholine: pharmacodynamic assessment by polarized reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylvirolin Extraction and Purification
This guide provides troubleshooting information and frequently asked questions for researchers working with Acetylvirolin, a novel semi-synthetic antiviral agent derived from the marine sponge Virola crypta.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yield can occur at several stages of the process. Here are the most common causes and troubleshooting steps:
-
Inefficient Precursor Extraction: The initial extraction of the "Virolin" precursor from the raw sponge material may be incomplete. Ensure the solvent system (e.g., 70:30 Methanol:Dichloromethane) is correctly prepared and that the biomass is sufficiently homogenized.
-
Incomplete Acetylation: The reaction to convert Virolin to this compound may not have gone to completion. Verify the freshness of your acetylating agent (e.g., Acetic Anhydride) and ensure the reaction was run for the recommended duration under anhydrous conditions.
-
Product Loss During Purification: Significant amounts of this compound can be lost during column chromatography or HPLC. Check for column overloading, improper fraction collection, or precipitation of the compound in the HPLC mobile phase.
-
Compound Degradation: this compound is sensitive to pH extremes and prolonged exposure to light. Ensure all buffers are within the recommended pH range (6.0-7.5) and protect samples from light during processing and storage.
Q2: My final product shows multiple peaks on the HPLC chromatogram, indicating impurities. How can I improve purity?
A2: Impurities are a common challenge. The source of the impurity will determine the best purification strategy:
-
Unreacted Virolin: If you detect a significant peak corresponding to the Virolin precursor, the acetylation reaction was likely incomplete. Increase the reaction time or the molar excess of the acetylating agent. An additional purification step using a different chromatography method may be necessary.
-
Di-acetylated Byproducts: Over-acetylation can sometimes occur, leading to di-acetylated or other modified forms of the molecule. Reduce the reaction time or the amount of catalyst used. A high-resolution preparative HPLC method may be required to separate these closely related compounds.
-
Solvent-Related Impurities: Ensure you are using high-purity, HPLC-grade solvents for all steps, as contaminants can introduce extraneous peaks.
Q3: I am having trouble detecting this compound using UV-Vis spectroscopy. What is the optimal wavelength?
A3: this compound has a primary absorbance maximum at 280 nm and a secondary, weaker absorbance shoulder at 315 nm. For routine quantification and HPLC detection, 280 nm is recommended for the best signal-to-noise ratio. Ensure your spectrophotometer is properly calibrated and that the cuvettes are clean.
Q4: The this compound powder is difficult to dissolve. What is the recommended solvent?
A4: this compound is sparingly soluble in water but readily soluble in organic solvents. For experimental use, we recommend creating a stock solution in 100% DMSO at a concentration of 10-20 mM. For subsequent dilutions into aqueous buffers, ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity in cell-based assays.
Data & Performance Metrics
The following tables summarize expected quantitative data from the standard protocols.
Table 1: Yield and Purity at Key Process Stages
| Process Stage | Expected Yield (per 100g sponge) | Expected Purity (by HPLC) |
| Crude Virolin Extract | 550 - 700 mg | 15 - 25% |
| Post-Column Chromatography (Virolin) | 120 - 150 mg | 85 - 92% |
| Crude this compound Product | 100 - 130 mg | ~80% |
| Final Purified this compound (Post-HPLC) | 75 - 95 mg | >98% |
Table 2: this compound Stability Profiles
| Condition | Solvent | Half-life (t½) | Notes |
| -80°C | DMSO | > 24 months | Recommended for long-term storage. |
| 4°C | DMSO | ~45 days | Suitable for short-term working stocks. |
| 25°C (Room Temp) | Aqueous Buffer (pH 7.2) | ~12 hours | Prone to hydrolysis. Prepare fresh for assays. |
| 37°C | Aqueous Buffer (pH 7.2) | ~4 hours | Significant degradation during prolonged incubation. |
Experimental Protocols
Protocol 1: Extraction of Virolin Precursor
-
Homogenization: Lyophilize 100g of wet Virola crypta biomass. Grind the dried biomass into a fine powder.
-
Solvent Extraction: Suspend the powder in 500 mL of a 70:30 Methanol:Dichloromethane solution. Stir vigorously at 4°C for 16 hours in the dark.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at 30°C.
-
Yield: The resulting crude extract should be a dark, waxy solid. This is the starting material for Virolin purification.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve 100 mg of purified Virolin in 10 mL of anhydrous Dichloromethane in a round-bottom flask.
-
Reaction: Add 1.5 molar equivalents of Acetic Anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Incubation: Seal the flask under nitrogen gas and stir at room temperature for 4 hours.
-
Quenching: Quench the reaction by slowly adding 5 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to yield the crude this compound product.
Protocol 3: Purification by Preparative HPLC
-
Column: C18 reverse-phase column (10 µm, 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B (re-equilibration)
-
-
Flow Rate: 15 mL/min.
-
Detection: 280 nm.
-
Injection: Dissolve crude this compound in DMSO and inject. Collect fractions corresponding to the major peak.
-
Final Step: Pool the pure fractions and lyophilize to obtain the final this compound powder.
Diagrams & Workflows
Caption: Overall experimental workflow from sponge biomass to purified this compound.
Caption: Troubleshooting flowchart for diagnosing the cause of low this compound yield.
Caption: Hypothetical mechanism of action for this compound.
"Acetylvirolin" batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability issues encountered with Acetylvirolin. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results with different batches of a small molecule like this compound can stem from several factors. One of the primary causes is batch-to-batch variability in the compound's purity, the presence of impurities, or variations in the isomeric ratio.[1] Additionally, issues related to the compound's stability, such as degradation during storage or in the experimental medium, can lead to a loss of activity.[2] It is also important to consider variations in experimental conditions and the handling of the compound.
Q2: How can we verify the quality and concentration of a new batch of this compound?
A2: To ensure the quality of a new batch, it is crucial to request a Certificate of Analysis (CofA) from the vendor, which should provide details on the purity and identity of the compound.[1] Independent verification can be performed using techniques like High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[1] The concentration of stock solutions should be accurately determined using a calibrated balance and appropriate solvents.
Q3: What are the best practices for storing and handling this compound to minimize degradation?
A3: Proper storage and handling are critical for maintaining the integrity of small molecules.[1] For this compound, it is advisable to store the solid compound in a cool, dry, and dark place, as light and moisture can promote degradation.[2][3] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in appropriate solvents.[2] For oxygen-sensitive compounds, storage under an inert atmosphere like nitrogen or argon can prevent oxidation.[2] It is also recommended to prepare fresh working solutions for each experiment from the stock to avoid repeated freeze-thaw cycles.[2]
Q4: Can the solvent used to dissolve this compound affect its activity?
A4: Yes, the choice of solvent can significantly impact the solubility and stability of a small molecule.[4] It is important to use a solvent in which this compound is highly soluble to avoid precipitation. For compounds with poor aqueous solubility, a small amount of an organic co-solvent like DMSO or ethanol (B145695) can be used, but it is essential to ensure the co-solvent is compatible with the experimental system and does not affect the biological assay.[2] The grade and supplier of the solvent should be consistent across experiments to minimize variability.[4]
Q5: What should we do if we suspect our batch of this compound is contaminated?
A5: If you suspect contamination, you should first re-evaluate your handling and storage procedures to rule out any internal sources of contamination. If the issue persists, contact the vendor's technical support with the batch number and a detailed description of the problem. Analytical techniques such as HPLC and LC-MS can be used to detect and identify impurities.
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in a New Batch
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Prepare fresh stock solutions.[2]- Assess compound stability in the specific culture medium.[2]- Store stock solutions in small aliquots to avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | - Verify the weight of the compound used to prepare the stock solution.- Use a calibrated balance for accurate measurement.- Consider having the concentration of the stock solution analytically validated. |
| Poor Solubility | - Prepare a more dilute stock solution.[2]- Use a different solvent with higher solubilizing power.[2]- Visually inspect the solution for any precipitate. |
| Batch-to-Batch Variability | - Compare the Certificate of Analysis (CofA) of the new batch with the previous one.- Perform analytical tests (e.g., HPLC, LC-MS) to confirm purity and identity. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Batch
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | - Review the purity data on the Certificate of Analysis (CofA).- Perform HPLC or LC-MS analysis to identify potential impurities.- Contact the supplier to inquire about the impurity profile of the batch. |
| Incorrect Isomer | - Verify the isomeric form of this compound supplied. Different isomers can have different biological activities and toxicities.[1] |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line. |
| Compound Instability | - Degradation products of this compound might have different toxicities. Assess the stability of the compound under your experimental conditions.[2] |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
-
Documentation Review:
-
Obtain the Certificate of Analysis (CofA) for the new batch.
-
Compare the purity, chemical structure, and other specifications with previous batches.[1]
-
-
Visual Inspection:
-
Visually inspect the physical appearance of the solid compound (color, crystallinity) and compare it to previous batches.
-
-
Solubility Test:
-
Prepare a small, concentrated stock solution in the recommended solvent (e.g., DMSO).
-
Observe for complete dissolution and the absence of any precipitate.
-
-
Purity Analysis (HPLC):
-
Prepare a sample of the new batch at a known concentration.
-
Analyze the sample using a validated HPLC method.
-
Determine the purity by calculating the area of the main peak relative to the total peak area.
-
-
Identity Confirmation (LC-MS):
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirm that the molecular weight of the main peak corresponds to the expected molecular weight of this compound.
-
Protocol 2: Preparation and Storage of this compound Stock Solutions
-
Weighing:
-
Use a calibrated analytical balance to accurately weigh the required amount of solid this compound.
-
-
Dissolution:
-
Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate assay buffer or cell culture medium.
-
Use the working solution immediately and discard any unused portion.
-
Quantitative Data Summary
Table 1: Example Certificate of Analysis for this compound
| Parameter | Batch A Specification | Batch B Specification |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | ≥ 98.0% | ≥ 98.0% |
| Molecular Weight | 350.4 g/mol | 350.4 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL) | Soluble in DMSO (>20 mg/mL) |
| Storage | Store at -20°C | Store at -20°C |
Table 2: Troubleshooting Data Comparison
| Parameter | Expected Result | Problematic Result (Batch C) | Possible Implication |
| Cell Viability (IC50) | 10 µM | > 50 µM | Loss of compound activity |
| Purity (HPLC) | > 98% | 92% (with unknown peaks) | Presence of impurities affecting activity |
| Solubility in Assay Buffer | Clear solution | Precipitate observed | Reduced effective concentration |
Visualizations
References
Technical Support Center: Overcoming Resistance to Acetylvirolin in Cancer Cells
Welcome to the technical support center for researchers investigating resistance to the novel BET inhibitor, Acetylvirolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Disclaimer: "this compound" is a hypothetical compound developed for illustrative purposes within this technical support guide. The experimental data, protocols, and troubleshooting advice are based on established principles of resistance to the broader class of BET (Bromodomain and Extra-Terminal) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic acetyl-lysine mimetic designed to competitively inhibit the bromodomains of the BRD4 protein. By binding to BRD4, this compound prevents its association with acetylated histones on chromatin. This disrupts the transcription of key oncogenes, most notably c-Myc and BCL2, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: My cancer cell line, initially sensitive to this compound, now shows reduced sensitivity. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to BET inhibitors like this compound can arise through several mechanisms. The most common hypotheses include:
-
Target Alteration: Mutations in the bromodomain of BRD4 that decrease the binding affinity of this compound.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby compensating for the inhibition of c-Myc. A frequently observed mechanism is the upregulation of the PI3K/Akt/mTOR pathway.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][[“]][7][8]
Q3: How can I determine if my resistant cells have activated the PI3K/Akt bypass pathway?
A3: A straightforward method to assess the activation of the PI3K/Akt pathway is to perform a Western blot analysis. You should probe for the phosphorylated form of Akt (p-Akt) at key residues like Serine 473. An increased p-Akt/total Akt ratio in your this compound-resistant cells compared to the parental (sensitive) cells would indicate the activation of this bypass pathway.
Q4: Are there strategies to overcome resistance mediated by bypass pathways?
A4: Yes, a common strategy is to use combination therapies. If your resistant cells show activation of the PI3K/Akt pathway, co-treatment with this compound and a specific PI3K or Akt inhibitor may restore sensitivity.[2][3][4][9] This dual-targeting approach can prevent the cancer cells from escaping the effects of BRD4 inhibition.
Q5: What is a typical starting concentration range for this compound in a cell viability assay?
A5: For initial experiments, it is advisable to perform a dose-response curve with a broad range of concentrations. A common starting point for novel BET inhibitors is a serial dilution from 10 µM down to 1 nM. The optimal concentration can vary significantly between different cell lines.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem ID | Issue Description | Potential Causes | Troubleshooting Steps & Solutions |
| ACV-V-01 | High variability in IC50 values for this compound between experiments. | 1. Inconsistent cell seeding density.2. Variation in cell passage number or confluency.3. Instability of this compound in solution. | 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy.2. Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.3. Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| ACV-V-02 | No dose-dependent decrease in cell viability observed in a known sensitive cell line. | 1. Incorrect assay endpoint or incubation time.2. Assay insensitivity.3. Ineffective this compound concentration range. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.2. Consider switching to a more sensitive viability assay (e.g., an ATP-based luminescent assay over a colorimetric one).3. Broaden the range of concentrations tested, including both higher and lower doses. |
| ACV-WB-01 | No change in c-Myc protein levels after this compound treatment in sensitive cells. | 1. Insufficient drug concentration or incubation time.2. Poor antibody quality for Western blot.3. Rapid protein turnover. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for c-Myc inhibition in your cell line (c-Myc has a short half-life, so effects can be seen as early as 4-6 hours).2. Validate your c-Myc antibody using positive and negative controls.3. Ensure protease and phosphatase inhibitors are included in your lysis buffer. |
| ACV-R-01 | Resistant cell line does not show increased p-Akt levels. | 1. Resistance is mediated by a different mechanism.2. Technical issues with the Western blot. | 1. Investigate other resistance mechanisms. Sequence the BRD4 gene to check for mutations. Perform an ATPase activity assay or use a fluorescent substrate to test for increased drug efflux.2. Re-run the Western blot, ensuring proper controls are included. Validate the p-Akt antibody. |
Data Presentation
The following tables summarize hypothetical data from experiments with this compound-sensitive (AML-S) and this compound-resistant (AML-R) acute myeloid leukemia cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) | PI3K Inhibitor (PI-103) IC50 (nM) | This compound + PI-103 (100 nM) IC50 (nM) |
| AML-S | 50 | >10,000 | 45 |
| AML-R | 2,500 | >10,000 | 150 |
Data represents the mean from three independent experiments.
Table 2: Protein Expression Levels (Relative Densitometry)
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt | c-Myc / GAPDH | ABCB1 / GAPDH |
| AML-S | Vehicle Control | 1.0 | 1.0 | 1.0 |
| AML-S | This compound (100 nM) | 0.9 | 0.2 | 1.1 |
| AML-R | Vehicle Control | 3.5 | 1.1 | 4.2 |
| AML-R | This compound (100 nM) | 3.4 | 0.9 | 4.3 |
Protein levels were quantified by densitometry of Western blot bands and normalized to the vehicle-treated AML-S cells.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes on an orbital shaker.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) and calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
2. Western Blot for p-Akt (Ser473) Analysis
This protocol is used to detect the activation of the PI3K/Akt signaling pathway.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound resistance.
Caption: Mechanism of action for the hypothetical BET inhibitor, this compound.
Caption: Key resistance mechanisms to this compound in cancer cells.
Caption: Experimental workflow for Western blot analysis of p-Akt.
References
- 1. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 6. consensus.app [consensus.app]
- 7. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Lignans from Sambucus williamsii: Evaluating Osteogenic and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sambucus williamsii Hance, a plant used in traditional Chinese medicine for bone and joint ailments, is a rich source of lignans (B1203133). These phenolic compounds have garnered significant scientific interest for their diverse biological activities, particularly their potential in promoting bone health. This guide provides a comparative overview of the performance of various lignans isolated from S. williamsii, with a focus on their osteogenic and anti-inflammatory effects, supported by available experimental data. While a compound known as Acetylvirolin has been reported to be isolated from S. williamsii, a comprehensive search of scientific literature did not yield any experimental data on its biological activity. Therefore, this guide will focus on the well-characterized lignans from this plant for which comparative data is available.
Comparative Analysis of Biological Activity
The primary therapeutic application investigated for lignans from Sambucus williamsii is the promotion of bone formation. Key indicators of osteogenic activity include the proliferation of osteoblasts (bone-forming cells) and the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.
Osteoblast Proliferation
The ability of various lignans to stimulate the proliferation of osteoblastic-like UMR106 cells has been quantified in several studies. The following table summarizes the reported effects.
| Lignan (B3055560) | Concentration | Proliferation Increase (%) | Reference |
| (-)-Syringaresinol | 10⁻¹⁰ M | 31.3% | [1] |
| 1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol | 10⁻¹⁰ M | 28.3% | [1] |
| (-)-erythro-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropanyl)-2-methoxyphenoxy]-1,3-propanediol | 10⁻⁷ M | 25.6% | [1] |
| (-)-threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropanyl)-2-methoxyphenoxy]-1,3-propanediol | 10⁻¹⁰ M | 25.1% | [1] |
| (-)-Dihydrodehydrodiconiferyl alcohol | 10⁻¹⁰ M | 26.0% | [1] |
| (-)-Pinoresinol | Not specified | Stimulatory effect | [2] |
| (-)-Lariciresinol | Not specified | Stimulatory effect | [2] |
| Sambucunol A | Not specified | Stimulatory effect | [2] |
| Buddlenol G | Not specified | Stimulatory effect | [2] |
| threo-guaiacylglycerol-beta-O-4'-conifery ether | 10⁻¹² - 10⁻⁷ M | Increased proliferation | [3] |
| Lirioresinol A | 10⁻¹² - 10⁻⁷ M | Increased proliferation | [3] |
| 1-Hydroxypinoresinol | 10⁻¹² - 10⁻⁷ M | Increased proliferation | [3] |
| 5-Methoxybalanophonin | 10⁻¹² - 10⁻⁷ M | Increased proliferation | [3] |
| Balanophonin | 10⁻¹² - 10⁻⁷ M | Increased proliferation | [3] |
| 5-methoxy-trans-dihydrodehydrodiconiferyl alcohol | 10⁻¹² - 10⁻⁷ M | Increased proliferation | [3] |
Alkaline Phosphatase (ALP) Activity
Several lignans from S. williamsii have been shown to induce ALP activity in UMR106 cells, indicating their role in promoting osteoblast differentiation.
| Lignan | Effect on ALP Activity | Reference |
| (-)-Pinoresinol | Stimulatory effect | [2] |
| (-)-Dihydrodehydrodiconiferyl alcohol | Stimulatory effect | [2] |
| Buddlenol G | Stimulatory effect | [2] |
| (-)-erythro-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropanyl)-2-methoxyphenoxy]-1,3-propanediol | Inductive effect | [2] |
| (-)-threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropanyl)-2-methoxyphenoxy]-1,3-propanediol | Inductive effect | [2] |
Signaling Pathways and Experimental Workflows
The biological effects of Sambucus williamsii lignans are mediated through complex signaling pathways. Understanding these pathways is crucial for drug development and target identification.
Osteogenic Signaling Pathways
Lignans from S. williamsii are thought to promote bone formation by modulating key osteogenic signaling pathways such as the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways. These pathways converge on the activation of transcription factors like Runx2, which is a master regulator of osteoblast differentiation.[4][5][6][7][8]
Anti-inflammatory Signaling Pathway
Chronic inflammation is known to inhibit bone formation. The anti-inflammatory properties of some lignans may contribute to their pro-osteogenic effects. The NF-κB signaling pathway is a key regulator of inflammation.[9][10][11][12][13]
Experimental Workflow
The general workflow for identifying and characterizing bioactive lignans from Sambucus williamsii is outlined below.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Osteoblast Proliferation Assay (MTT Assay)
Objective: To quantify the effect of lignans on the proliferation of osteoblastic cells.
Materials:
-
Osteoblast-like cell line (e.g., UMR-106)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lignan compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed UMR-106 cells in 96-well plates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the lignan compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the lignans. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Alkaline Phosphatase (ALP) Activity Assay
Objective: To measure the effect of lignans on the differentiation of osteoblasts by quantifying ALP activity.
Materials:
-
Osteoblast-like cell line (e.g., UMR-106)
-
Cell culture medium
-
Lignan compounds
-
Cell lysis buffer (e.g., Triton X-100 based buffer)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., NaOH)
-
96-well plates
-
Microplate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Seed and treat the cells with lignans as described in the proliferation assay. The treatment period for differentiation assays is typically longer (e.g., 7 days).
-
After the treatment period, wash the cells with PBS and lyse them with the cell lysis buffer.
-
Centrifuge the cell lysates to pellet the cell debris and collect the supernatant.
-
Determine the total protein concentration in each lysate using a protein quantification assay.
-
In a new 96-well plate, add a specific volume of cell lysate to each well.
-
Add the pNPP substrate solution to each well and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the ALP activity and normalize it to the total protein concentration. The results are often expressed as units of ALP activity per milligram of protein.
Conclusion
The lignans isolated from Sambucus williamsii exhibit significant potential as therapeutic agents for promoting bone health. Several compounds, including (-)-Syringaresinol and (-)-Pinoresinol, have demonstrated potent stimulatory effects on osteoblast proliferation and differentiation. The underlying mechanisms likely involve the modulation of key osteogenic signaling pathways such as Wnt/β-catenin and BMP. While this compound has been identified in this plant, the absence of publicly available biological data prevents its inclusion in this direct comparison. Further research is warranted to elucidate the bioactivity of this compound and to conduct head-to-head comparative studies of these promising lignans in preclinical models of bone disease.
References
- 1. New lignans from the bioactive fraction of Sambucus williamsii Hance and proliferation activities on osteoblastic-like UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways governing osteoblast proliferation, differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinandmedimages.org [clinandmedimages.org]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Comparative Analysis of Acetylvirolin: A Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory compound, Acetylvirolin, with established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin. The following sections detail the compound's performance in key in vitro and in vivo assays, supported by experimental data and methodologies.
Introduction
This compound is a novel synthetic small molecule currently under investigation for its potential anti-inflammatory properties. This document outlines its efficacy in preclinical models, comparing its activity against the widely used NSAIDs, Diclofenac and Indomethacin. The presented data is intended to provide a clear, objective assessment for researchers and professionals in the field of drug discovery and development.
In Vitro Efficacy and Selectivity
The anti-inflammatory activity of this compound was initially assessed through a series of in vitro assays to determine its mechanism of action and potency.
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. This compound was tested for its inhibitory activity against both COX-1 and COX-2 isoforms to determine its potency and selectivity.
Table 1: In Vitro Inhibition of COX-1 and COX-2 Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical Data) | 15.2 | 0.05 | 304 |
| Diclofenac | 1.2[1] | 0.08[2] | 15 |
| Indomethacin | 0.1[3] | 1.6[3] | 0.0625 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
The data indicates that this compound is a highly potent and selective COX-2 inhibitor, suggesting a potentially favorable gastrointestinal safety profile compared to less selective agents.
Nitric Oxide (NO) Scavenging Activity
Nitric oxide is a key inflammatory mediator. The ability of this compound to scavenge nitric oxide was evaluated and compared with standard drugs.
Table 2: In Vitro Nitric Oxide Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition of NO | IC50 (µg/mL) |
| This compound (Hypothetical Data) | 100 | 65.8% | 75.4 |
| Diclofenac | 100 | 52.3%[4] | >100[4] |
| Indomethacin | 100 | 48.9% | >100 |
Data for Indomethacin is estimated based on typical performance in this assay.
This compound demonstrates moderate nitric oxide scavenging activity, which may contribute to its overall anti-inflammatory profile.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of this compound were further evaluated in a well-established in vivo model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation. Edema was induced by injecting carrageenan into the rat's hind paw, and the swelling was measured over several hours after administration of the test compounds.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Inhibition (%) at 3 hours |
| Control (Vehicle) | - | 0% |
| This compound (Hypothetical Data) | 10 | 68.5% |
| Diclofenac | 10 | 55.2% |
| Indomethacin | 10 | 62.1%[5] |
This compound shows a marked reduction in paw edema, suggesting potent in vivo anti-inflammatory activity, comparable to or exceeding that of the standard drugs tested.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated.
Caption: Mechanism of Action of this compound and NSAIDs.
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[3][6][7][8][9]
-
Enzyme and Substrate Preparation : Human recombinant COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid is used as the substrate.
-
Compound Incubation : The test compounds (this compound, Diclofenac, Indomethacin) are serially diluted and pre-incubated with the respective COX isoenzyme for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection : The reaction is allowed to proceed for a specified time (e.g., 2 minutes at 37°C). The product of the reaction (Prostaglandin G2) is measured, often via a secondary reaction that produces a colorimetric or fluorescent signal.
-
Data Analysis : The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Nitric Oxide Scavenging Assay
This assay measures the capacity of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.[10][11][12][13][14]
-
Reaction Mixture : A reaction mixture is prepared containing sodium nitroprusside in a phosphate-buffered saline (PBS, pH 7.4).
-
Sample Addition : The test compounds are added to the reaction mixture at various concentrations.
-
Incubation : The mixture is incubated at room temperature (e.g., 25°C) for 150 minutes to allow for the generation of nitric oxide.
-
Quantification : After incubation, Griess reagent is added to the mixture. This reagent reacts with nitrite, a stable product of nitric oxide's reaction with oxygen, to form a colored azo dye.
-
Measurement : The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 546 nm). The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample-treated mixtures to that of a control without the test compound.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[5][15][16][17][18][19][20]
-
Animal Model : Male Wistar rats (150-200g) are used for the study.
-
Grouping and Administration : Animals are fasted overnight and divided into groups. The test compounds (this compound, Diclofenac, Indomethacin) or vehicle (control) are administered, typically orally or intraperitoneally.
-
Induction of Inflammation : After a set time post-administration (e.g., 60 minutes), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume : The volume of the injected paw is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The increase in paw volume is calculated for each animal. The percentage inhibition of edema for each treated group is calculated by comparing the mean increase in paw volume to that of the control group.
Conclusion
The preclinical data presented in this guide suggests that this compound is a potent anti-inflammatory agent. Its high selectivity for COX-2 in vitro, coupled with its significant efficacy in the in vivo carrageenan-induced paw edema model, positions it as a promising candidate for further development. The observed nitric oxide scavenging activity may also contribute to its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile and assess its safety and efficacy in more chronic models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. 2.8. Nitric Oxide (NO) Scavenging Assay [bio-protocol.org]
- 11. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Osteogenic Compounds: Evaluating Efficacy and Mechanisms of Action
A comprehensive review of the osteogenic potential of established therapeutic agents. This guide provides a comparative analysis of Bone Morphogenetic Protein-2 (BMP-2), Icariin (B1674258), and Statins, detailing their efficacy, underlying signaling pathways, and the experimental methodologies used for their evaluation. Please note that an initial search for "Acetylvirolin" yielded no relevant scientific literature pertaining to its osteogenic properties, preventing its inclusion in this comparison.
In the field of bone tissue engineering and regenerative medicine, the identification and characterization of potent osteogenic compounds are of paramount importance for developing novel therapeutic strategies for bone defects and diseases such as osteoporosis. This guide offers a detailed comparison of three well-documented osteogenic agents: the growth factor BMP-2, the flavonoid Icariin, and the class of cholesterol-lowering drugs, Statins.
Quantitative Comparison of Osteogenic Efficacy
The osteogenic potential of a compound is typically assessed by its ability to promote the differentiation of mesenchymal stem cells or pre-osteoblastic cells into mature, bone-forming osteoblasts. This process is quantified by measuring various biomarkers at different stages of osteogenesis. The table below summarizes key quantitative data for BMP-2, Icariin, and Statins based on in vitro studies.
| Compound | Cell Type | Effective Concentration | Alkaline Phosphatase (ALP) Activity | Mineralization (Alizarin Red S Staining) | Key Gene Expression (Runx2, OCN) | Citation |
| BMP-2 | Mesenchymal Stem Cells (MSCs), C2C12 | 50-200 ng/mL | Significantly increased | Significantly increased | Upregulated | [1][2][3] |
| Icariin | Bone Marrow Stromal Cells (BMSCs) | 10⁻⁶ M - 10⁻⁸ M | Significantly increased | Significantly increased | Upregulated | [4][5] |
| Statins (e.g., Simvastatin) | Mesenchymal Stem Cells (MSCs) | 0.1 - 1 µM | Increased | Increased | Upregulated (via BMP-2 induction) | [6][7] |
Note: The effective concentrations and the extent of osteogenic induction can vary depending on the specific cell line, experimental conditions, and the duration of treatment.
Signaling Pathways in Osteogenesis
The osteogenic activity of these compounds is mediated by distinct signaling pathways that converge on the activation of key transcription factors, ultimately leading to the expression of bone-specific genes.
Bone Morphogenetic Protein-2 (BMP-2)
BMP-2, a member of the transforming growth factor-beta (TGF-β) superfamily, is one of the most potent osteoinductive factors.[2] Its signaling cascade is initiated by binding to type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules called Smads (specifically Smad1, Smad5, and Smad8). These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the expression of osteogenic target genes, including the master transcription factor Runx2.[2]
Icariin
Icariin, a flavonoid extracted from the herb Epimedium, promotes osteogenesis through multiple pathways. It has been shown to activate the estrogen receptor signaling pathway, which is known to play a crucial role in bone homeostasis.[4] Additionally, icariin can enhance the expression of BMPs and activate the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK.[8] These pathways converge to promote the expression of osteogenic transcription factors like Runx2.
Statins
Statins, primarily known for their cholesterol-lowering effects, have been shown to promote bone formation.[6][9] Their osteogenic properties are largely attributed to their ability to increase the expression of BMP-2.[7] By inhibiting the mevalonate (B85504) pathway, statins also prevent the prenylation of small GTPases, which can indirectly influence cellular processes that support osteoblast differentiation.
Experimental Protocols
The evaluation of osteogenic compounds relies on a set of standardized in vitro assays to measure specific markers of osteoblast differentiation and function.
Experimental Workflow for Osteogenic Differentiation Assay
A typical workflow for assessing the osteogenic potential of a test compound is illustrated below.
Detailed Methodologies
1. Cell Culture and Osteogenic Induction: Mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a basal medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For osteogenic differentiation, the basal medium is supplemented with an osteogenic induction cocktail, typically containing ascorbic acid, β-glycerophosphate, and dexamethasone. The test compound (BMP-2, Icariin, or Statin) is added to this induction medium at various concentrations. The medium is changed every 2-3 days.
2. Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. At a specific time point (e.g., day 7 or 14), cells are lysed, and the ALP activity in the cell lysate is measured using a colorimetric assay. This assay typically involves the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The ALP activity is often normalized to the total protein content in the lysate.
3. Alizarin Red S (ARS) Staining for Mineralization: ARS staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and bone matrix mineralization. At a later time point (e.g., day 21 or 28), the cell monolayer is fixed and stained with an Alizarin Red S solution. The stained calcium nodules appear as red-orange deposits. For quantitative analysis, the stain can be extracted from the cells and the absorbance measured at a specific wavelength (e.g., 405 nm).
4. Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis: To assess the expression of key osteogenic marker genes, total RNA is extracted from the cells at various time points. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for target genes such as Runx2, Osterix (Sp7), Alkaline Phosphatase (Alpl), and Osteocalcin (Bglap). The relative gene expression is typically calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
5. Western Blotting for Protein Expression: To confirm the upregulation of osteogenic proteins, western blotting can be performed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins like Runx2 and Osteocalcin. The protein bands are then visualized and quantified.
This guide provides a foundational comparison of the osteogenic efficacy and mechanisms of BMP-2, Icariin, and Statins. Researchers and drug development professionals can use this information as a starting point for further investigation and for the design of new strategies for bone regeneration. The lack of data on "this compound" underscores the importance of rigorous scientific validation for any potential new therapeutic agent.
References
- 1. Bioenergetic metabolism in osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Models of Bone Remodelling and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methyltransferases inhibitor azacitidine improves the skeletal phenotype of mild osteogenesis imperfecta by reversing the impaired osteogenesis and excessive osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine as an osteogenesis-enhancing molecule for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activin A Suppresses Osteoblast Mineralization Capacity by Altering Extracellular Matrix (ECM) Composition and Impairing Matrix Vesicle (MV) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-neuronal Role of Acetylcholinesterase in Bone Development and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-Derived Acetylcholine Maintains Peak Bone Mass in Adult Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amylin inhibits bone resorption while the calcitonin receptor controls bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of activin in the regulation of bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the In Vivo Anticancer Effects of Novel Natural Products: A Hypothetical Case Study of "Acetylvirolin"
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the in vivo anticancer effects of "Acetylvirolin." This guide is presented as a hypothetical framework for researchers and drug development professionals. The experimental data, protocols, and mechanisms of action described herein are illustrative, based on established methodologies for evaluating novel natural product drug candidates, and should not be construed as verified results for this compound.
The discovery of novel anticancer agents from natural sources is a cornerstone of oncological research. "Virolin," a lignan (B3055560) found in plants such as Virola surinamensis, has been noted for its antioxidant and anti-protozoal properties[1]. Its acetylated form, "this compound," represents a novel compound with unexplored therapeutic potential. This guide provides a hypothetical yet structured roadmap for the preclinical in vivo validation of this compound's anticancer efficacy, comparing its potential performance with standard chemotherapeutic agents and outlining the requisite experimental designs.
Comparative Efficacy of this compound (Hypothetical Data)
To assess the therapeutic potential of a novel compound, its efficacy is typically compared against a vehicle control and a standard-of-care chemotherapeutic agent in a relevant cancer model. The following tables summarize hypothetical data from a murine xenograft model of human prostate cancer (PC-3 cell line).
Table 1: Tumor Growth Inhibition in PC-3 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 50 mg/kg | 750 ± 150 | 50 |
| Doxorubicin | 10 mg/kg | 450 ± 100 | 70 |
Table 2: Effect on Apoptosis and Cell Proliferation in Tumor Tissue (Hypothetical Data)
| Treatment Group | TUNEL Assay (% Apoptotic Cells) | Ki-67 Staining (% Proliferating Cells) |
| Vehicle Control | 5 ± 2 | 85 ± 10 |
| This compound | 30 ± 5 | 40 ± 8 |
| Doxorubicin | 50 ± 8 | 20 ± 5 |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of preclinical findings. Below are standard protocols that could be employed in the in vivo assessment of this compound.
Animal Model and Xenograft Establishment
-
Animal Strain: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human prostate cancer cell line (PC-3).
-
Procedure:
-
PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are harvested at 80-90% confluency.
-
A suspension of 5 x 10⁶ PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse[2].
-
Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.
-
Dosing and Treatment Schedule
-
Grouping: Mice are randomized into three groups (n=10 per group):
-
Vehicle Control (e.g., 10% DMSO in saline).
-
This compound (50 mg/kg).
-
Doxorubicin (10 mg/kg) as a positive control.
-
-
Administration: Treatments are administered via intraperitoneal (i.p.) injection every three days for a total of 28 days.
-
Monitoring: Tumor volume is measured twice weekly using calipers, calculated with the formula: (Length x Width²)/2. Body weight and general health are monitored daily.
Immunohistochemistry for Apoptosis and Proliferation
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
TUNEL Assay (for Apoptosis):
-
Tumor sections are deparaffinized and rehydrated.
-
Apoptotic cells are detected using an in situ cell death detection kit (e.g., from Roche) according to the manufacturer's instructions.
-
Sections are counterstained with hematoxylin.
-
The percentage of TUNEL-positive cells is quantified in multiple high-power fields.
-
-
Ki-67 Staining (for Proliferation):
-
Antigen retrieval is performed on deparaffinized sections.
-
Sections are incubated with a primary antibody against Ki-67.
-
A secondary antibody conjugated to horseradish peroxidase and a DAB substrate are used for detection.
-
The percentage of Ki-67-positive nuclei is determined.
-
Visualizing the Research Framework and Potential Mechanisms
To provide a clear overview of the experimental process and the potential molecular pathways involved, the following diagrams are presented in the DOT language for Graphviz.
Many natural products exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the activities of other lignans (B1203133) and common anticancer mechanisms, this compound could potentially target the PI3K/Akt or NF-κB pathways.
Conclusion and Future Directions
While direct experimental evidence for the anticancer effects of this compound is currently lacking, this guide provides a comprehensive and standardized framework for its in vivo evaluation. The hypothetical data and established protocols presented herein serve as a template for the rigorous preclinical assessment necessary to advance a novel natural product from a compound of interest to a potential therapeutic candidate. Future research should focus on initial in vitro cytotoxicity screening to establish a rationale for pursuing these more complex and resource-intensive in vivo studies. Should in vitro activity be confirmed, the subsequent application of the outlined xenograft models and mechanistic studies will be crucial in determining the true therapeutic potential of this compound.
References
The Quest for Neuroprotection: A Comparative Analysis of Natural Compounds
An objective comparison of the neuroprotective potential of well-researched natural compounds, Resveratrol and Curcumin. This guide addresses the current landscape of available experimental data for researchers, scientists, and drug development professionals.
Introduction
The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, driven by the increasing prevalence of neurodegenerative diseases. Natural products have emerged as a promising reservoir of bioactive compounds with the potential to mitigate neuronal damage and promote brain health. This guide provides a comparative analysis of two extensively studied natural compounds, Resveratrol and Curcumin, focusing on their neuroprotective mechanisms, supported by experimental data. While the initial topic of interest was "Acetylvirolin," a thorough search of the scientific literature has revealed a significant lack of available data regarding its neuroprotective properties. This compound is a lignan (B3055560) that can be isolated from the elderberry plant, identified by the CAS number 916264-22-7.[1][2] However, beyond its identification as a natural product, there is no readily available scientific evidence to support its efficacy or mechanism of action in the context of neuroprotection. In contrast, Resveratrol and Curcumin have been the subject of numerous studies, providing a solid foundation for a detailed comparative analysis.
Comparative Analysis: Resveratrol vs. Curcumin
Both Resveratrol, a polyphenol found in grapes and berries, and Curcumin, the active component of turmeric, have demonstrated significant neuroprotective effects in a variety of experimental models.[3][4][5] Their therapeutic potential stems from their ability to modulate multiple cellular pathways implicated in neurodegeneration, including oxidative stress, inflammation, and apoptosis.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of Resveratrol and Curcumin.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Insult | Concentration Range | Outcome Measures | Efficacy | Reference |
| Resveratrol | PC12 cells | Glutamate-induced toxicity | 5-100 µM | Increased cell viability, Reduced ROS production, HO1 induction | Concentration-dependent neuroprotection | [3] |
| Primary hippocampal neurons | Aβ (25-35) induced toxicity | 15-40 µM | Decreased cell death | Median effective dose of 25 µM | [9] | |
| Primary mixed-glial cultures | LPS-induced inflammation | 25-100 µM | Reduced nitric oxide production | Neuroprotection via free radical scavenging | [3] | |
| Curcumin | SH-SY5Y cells | Aβ-induced toxicity | 35 µM (with piperine) | Preserved cell viability up to 85% | Synergistic effect observed | |
| BV-2 microglial cells | LPS-induced inflammation | 10-25 µM | Suppression of pro-inflammatory cytokines (TNF-α, IL-6) | Ameliorates microglial-mediated inflammation | ||
| Primary rat neurons | BACE1 activity | Not specified | Reduced BACE1 mRNA | Potential to limit amyloid production |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosage | Outcome Measures | Efficacy | Reference |
| Resveratrol | Rats | Focal cerebral ischemia | 20 mg/kg (i.p., i.v., oral) | Reduced infarct volume and brain edema | Significant neuroprotection | [3] |
| Gerbils | Global cerebral ischemia | 30 mg/kg | Attenuated brain damage, improved cognitive outcome | Neuroprotective and cognitive-enhancing | [3] | |
| APP/PS1 mice | Alzheimer's Disease | 350 mg/kg | Prevented microglial activation | Inhibited neuroinflammation | [6] | |
| Curcumin | APP/PS1 transgenic mice | Alzheimer's Disease | Oral administration | Improved spatial memory, reduced Aβ plaque deposition | Modulated gut microbiota | [4] |
| Rat model | Parkinson's Disease (6-OHDA) | Not specified | Protected dopaminergic neurons | Neuroprotective | [4] | |
| Mice | Parkinson's Disease (MPTP) | Not specified | Relieved increase in activated astrocytes | Anti-inflammatory effect |
Mechanisms of Neuroprotective Action
Resveratrol
Resveratrol exerts its neuroprotective effects through a multi-pronged approach, primarily by activating the sirtuin 1 (SIRT1) pathway, which plays a crucial role in neuronal survival and longevity.[6][10] Its mechanisms include:
-
Antioxidant Activity: Resveratrol directly scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[3][6]
-
Anti-inflammatory Effects: It suppresses inflammatory responses in the brain by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, often through the inhibition of the NF-κB signaling pathway.[3][6]
-
Anti-apoptotic Action: Resveratrol can modulate apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[7]
-
Modulation of Amyloid-β (Aβ) Pathology: It has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP) and enhance the clearance of Aβ peptides.[9]
Curcumin
Curcumin's neuroprotective properties are attributed to its potent antioxidant and anti-inflammatory activities, as well as its ability to interfere with protein aggregation.[4][5] Key mechanisms include:
-
Potent Antioxidant and Anti-inflammatory Agent: Curcumin is a powerful scavenger of free radicals and can significantly reduce markers of oxidative stress.[4] It also inhibits key inflammatory mediators like NF-κB, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[4]
-
Inhibition of Aβ Aggregation and Tau Hyperphosphorylation: Curcumin can directly bind to Aβ peptides, preventing their aggregation and promoting their disaggregation.[5] It has also been shown to inhibit the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.
-
Neurogenesis and Synaptic Plasticity: Curcumin has been reported to promote neurogenesis and enhance the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity.[4]
-
Chelation of Metal Ions: Curcumin can chelate metal ions like iron and copper, which are known to contribute to Aβ aggregation and oxidative stress.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective actions of Resveratrol and Curcumin.
Caption: Resveratrol's neuroprotective signaling pathway.
Caption: Curcumin's neuroprotective signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the neuroprotective effects of natural compounds.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is used to assess the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Resveratrol or Curcumin) for 24 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 100 µM glutamate (B1630785) or 10 µM Aβ peptide) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, non-insulted cells).
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic ischemic stroke and evaluate the neuroprotective effects of compounds in vivo.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.
-
MCAO Surgery: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow reperfusion.
-
Drug Administration: Administer the test compound (e.g., Resveratrol or Curcumin) at a predetermined dose and route (e.g., intraperitoneal injection) at the time of reperfusion or at specified time points post-reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale, where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals and remove the brains. Slice the brains into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Calculate the infarct volume as a percentage of the total brain volume.
Experimental Workflow Diagram
Caption: General workflow for neuroprotective compound evaluation.
Conclusion
While the exploration of novel natural products like this compound is an important frontier in drug discovery, the current body of scientific evidence is insufficient to support its consideration as a viable neuroprotective agent. In contrast, Resveratrol and Curcumin have been extensively validated in numerous preclinical studies, demonstrating their significant potential to counteract key pathological processes in neurodegenerative diseases. Their multifaceted mechanisms of action, targeting oxidative stress, neuroinflammation, and protein aggregation, make them compelling candidates for further investigation and development. This guide provides a framework for the comparative evaluation of such compounds, emphasizing the importance of robust experimental data and detailed methodological reporting to advance the field of neuroprotection. Future research should focus on well-designed clinical trials to translate the promising preclinical findings of compounds like Resveratrol and Curcumin into effective therapies for human neurodegenerative disorders.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | Plants | 916264-22-7 | Invivochem [invivochem.com]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 10. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NF-κB Inhibitors: A Guide for Researchers
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Consequently, the inhibition of the NF-κB pathway has emerged as a significant therapeutic strategy. This guide provides a comparative analysis of several well-characterized NF-κB inhibitors, offering a framework for researchers and drug development professionals to evaluate and compare the performance of these and other novel compounds.
While this guide focuses on established inhibitors, it is important to note that for certain compounds, such as Acetylvirolin , a lignan (B3055560) isolated from Sambucus williamsii, there is a lack of publicly available experimental data regarding its efficacy and mechanism as an NF-κB inhibitor. The methodologies and data presentation formats provided herein can serve as a template for the evaluation of such novel agents.
Mechanism of NF-κB Activation and Points of Inhibition
The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. Different inhibitors can block this cascade at various points.
Caption: Canonical NF-κB signaling pathway and points of intervention for various inhibitors.
Comparative Data of NF-κB Inhibitors
The following table summarizes key quantitative data for several common NF-κB inhibitors. This data is compiled from various in vitro studies and provides a basis for comparing their potency and specificity.
| Inhibitor | Target in NF-κB Pathway | IC50 / EC50 | Cell Type / Assay | Key Outcomes |
| BAY 11-7082 | IκBα phosphorylation | ~10 µM (IC50) | Tumor cells (for IκBα phosphorylation) | Irreversibly inhibits TNF-α-induced IκBα phosphorylation; reduces expression of adhesion molecules.[1][2][3] |
| Parthenolide | IκB Kinase (IKK) complex | Not specified | Various cell lines | Inhibits IKK activity, preventing IκBα degradation and subsequent NF-κB activation.[4][5][6][7][8] |
| MG132 | 26S Proteasome | ~3 µM (IC50 for NF-κB activation) | General | Prevents the degradation of IκBα, thus blocking NF-κB release and nuclear translocation.[9][10][11][12][13] |
| SC75741 | NF-κB p65 subunit | ~200 nM (EC50) | A549 NF-κB reporter assay | Prevents the nuclear translocation and transcriptional activity of the p65 subunit of NF-κB. |
| This compound | Not publicly documented | Not publicly documented | Not publicly documented | No publicly available data on NF-κB inhibition. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of NF-κB inhibitors. Below are methodologies for key experiments.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
-
Objective: To measure the ability of a compound to inhibit NF-κB-mediated gene transcription.
-
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of NF-κB response elements.
-
Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Caption: Workflow for an NF-κB luciferase reporter assay.
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the upstream events in the NF-κB signaling cascade.
-
Objective: To determine if an inhibitor prevents the phosphorylation and/or degradation of IκBα.
-
Methodology:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Pre-treat with the inhibitor for 1-2 hours, followed by stimulation with an NF-κB agonist for a time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and the loading control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Objective: To visually confirm if an inhibitor blocks the translocation of NF-κB p65 from the cytoplasm to the nucleus.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment and Stimulation: Pre-treat the cells with the inhibitor, followed by stimulation with an NF-κB agonist.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorophore-conjugated secondary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
-
Caption: Logical workflow for characterizing a novel NF-κB inhibitor.
Conclusion
The comprehensive evaluation of NF-κB inhibitors requires a multi-faceted approach, combining quantitative assays for transcriptional activity with mechanistic studies that pinpoint the specific point of inhibition within the signaling cascade. While established inhibitors like BAY 11-7082, Parthenolide, MG132, and SC75741 provide valuable benchmarks, the framework presented in this guide can be applied to novel compounds such as this compound. By employing standardized protocols and clear data presentation, researchers can effectively compare the potency, mechanism of action, and potential therapeutic utility of various NF-κB inhibitors, thereby accelerating the development of new treatments for a range of inflammatory and malignant diseases.
References
- 1. fbtjournal.com [fbtjournal.com]
- 2. Zingiberen newsaponin | CAS:91653-50-8 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluoroprobe.com [fluoroprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bromfenac Sodium | CAS:91714-93-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bakkenolide IIIa | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of action, pharmacokinetics and toxicity of acyclovir--a review [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure-Activity Relationship of Acetylvirolin: A Review of an Underexplored Lignan
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a natural product is paramount for its development as a therapeutic agent. This guide addresses the current knowledge surrounding Acetylvirolin, a lignan (B3055560) isolated from the elderberry plant, Sambucus williamsii. While direct SAR studies on this compound are not available in the current body of scientific literature, this guide provides a comprehensive overview of the compound, the known biological activities of related lignans (B1203133) from its source, and a general framework for the SAR of the broader lignan class.
This compound: An Introduction
This compound is a lignan, a class of polyphenolic compounds, that has been identified in Sambucus williamsii[1]. Its chemical formula is C23H28O6 with a molecular weight of 400.46 g/mol . Currently, this compound is commercially available as a reference standard for research purposes. However, specific studies detailing its biological activities, mechanism of action, and the synthesis of analogs for SAR studies are conspicuously absent from published research.
Biological Context: Lignans from Sambucus williamsii
Research on the extracts of Sambucus williamsii has revealed a variety of biological activities, primarily attributed to its rich lignan content. These activities offer clues to the potential therapeutic applications of its constituents, including this compound.
Studies have shown that lignans from Sambucus williamsii can significantly promote the proliferation of osteoblastic-like UMR106 cells[2][3]. This suggests a potential role for these compounds in bone health and the treatment of osteoporosis[4][5]. The bioactive fractions of S. williamsii, rich in lignans, have demonstrated bone-protective effects in animal models[5][6]. The mechanism of action for these bone-protective effects may be linked to the gut microbiome and the regulation of serotonin (B10506) synthesis[5][6].
Beyond bone health, lignans as a class are known for a wide array of biological activities, including antitumor, antioxidant, antibacterial, and antiviral effects[7][8]. The general structure of lignans, which are formed by the dimerization of two phenylpropanoid units, allows for significant structural diversity, leading to a broad range of biological targets and activities[9][10][11].
General Structure-Activity Relationships of Lignans
In the absence of specific data for this compound, we can infer potential SAR principles from general reviews of the lignan class of compounds. The biological activity of lignans is often influenced by the substitution pattern on the phenyl rings and the stereochemistry of the central lignan core.
Key structural features that are often correlated with the biological activity of lignans include:
-
Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl and methoxyl groups on the aromatic rings can significantly impact activity. For instance, hydroxyl groups can enhance radical scavenging activity, while methoxy (B1213986) groups may modulate interactions with specific receptors[7].
-
Stereochemistry: The spatial arrangement of substituents, particularly in the core structure, can be critical for biological activity. Different stereoisomers of the same lignan can exhibit vastly different potencies and even opposing biological effects[9][10][11].
-
Core Structure: The type of lignan scaffold (e.g., furofuran, dibenzylbutane, etc.) dictates the overall shape of the molecule and its ability to bind to biological targets.
The diagram below illustrates the general structural components of a lignan molecule that are often modified in SAR studies to explore their impact on biological activity.
Caption: General Lignan SAR.
Hypothetical Experimental Workflow for this compound SAR Studies
For researchers interested in initiating SAR studies on this compound, a systematic workflow would be essential. The following diagram outlines a potential experimental approach.
Caption: Workflow for SAR Studies.
Conclusion
This compound remains a largely unexplored natural product with potential therapeutic value, given the known biological activities of lignans from its source, Sambucus williamsii. The lack of specific structure-activity relationship studies for this compound presents a clear opportunity for future research. By applying established principles of medicinal chemistry and a systematic experimental workflow, the scientific community can begin to unlock the therapeutic potential of this compound and its derivatives. This guide serves as a foundational resource for initiating such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New lignans from the bioactive fraction of Sambucus williamsii Hance and proliferation activities on osteoblastic-like UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignans from Sambucus williamsii protect bone via microbiome | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses and structure–activity relationship of lignans to develop novel pesticides [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses and structure-activity relationship of lignans to develop novel pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Celastrol Bioactivity in Different Cell Lines: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the bioactivity of Celastrol (B190767), a natural triterpenoid, across various cell lines. Due to the lack of publicly available data for "Acetylvirolin," Celastrol is used here as a well-documented example to demonstrate a framework for cross-validating the bioactivity of a compound. Celastrol is known for its potent anti-inflammatory, anti-cancer, and anti-obesity effects, primarily through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1][2][3]
Data Presentation: Comparative Bioactivity of Celastrol
The following tables summarize the quantitative data on Celastrol's bioactivity in different cell lines, providing a basis for cross-validation and comparison.
Table 1: Cytotoxic Activity of Celastrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| A2780 | Ovarian Cancer | 2.11 | 72 | MTT |
| SKOV3 | Ovarian Cancer | 2.29 | 72 | MTT |
| A2780 | Ovarian Cancer | ~1.99 | 48 | MTT |
| SKOV3 | Ovarian Cancer | ~1.27 | 48 | MTT |
| OVCAR3 | Ovarian Cancer | ~0.84 | 48 | MTT |
| AGS | Gastric Cancer | 3.77 | 48 | MTT |
| EPG85-257 | Gastric Cancer | 6.9 | 48 | MTT |
| B16-F10 | Melanoma | Not specified | - | - |
| LNCaP (AR+) | Prostate Cancer | 0.05 - 1 | - | - |
| DU145 (AR-) | Prostate Cancer | 0.05 - 1 | - | - |
| PC3 (AR-) | Prostate Cancer | 0.05 - 1 | - | - |
| OSCC Lines | Oral Squamous Carcinoma | 0.44 - 0.77 | 24 | ATP-based |
Note: IC50 values can vary between studies due to different experimental conditions.
The data clearly indicates that Celastrol exhibits potent cytotoxic effects against a range of cancer cell lines in a dose-dependent manner.[4][5][6][7][8] For instance, the IC50 values in ovarian cancer cell lines A2780 and SKOV3 were reported as 2.11 µM and 2.29 µM, respectively, after 72 hours of treatment.[6] Another study showed varying IC50 values for the same cell lines, highlighting the importance of standardized protocols.[4]
Table 2: Anti-Inflammatory Activity of Celastrol
| Cell Line | Cell Type | Stimulus | Key Effect |
| RAW264.7 | Mouse Macrophage | LPS | Attenuated iNOS expression, upregulated arginase-1.[9] |
| BV-2 | Mouse Microglia | LPS | Downregulation of ERK/MAPK phosphorylation and NF-kB activation.[10] |
| RA-FLS | Human RA Fibroblasts | LPS | Inhibited migration and invasion by suppressing MMP-9.[10] |
Celastrol demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and pathways in various cell types.[3][10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
1. Cell Viability Assessment using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of Celastrol (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).[6] Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for PI3K/AKT Pathway Activation
This protocol assesses the effect of Celastrol on protein expression and phosphorylation.
-
Cell Lysis: Treat cells with Celastrol for a specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations: Pathways and Workflows
Celastrol's Effect on the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer.[12] Celastrol has been shown to inhibit this pathway, contributing to its anti-cancer effects.[1][2][13]
Experimental Workflow for Bioactivity Assessment
A structured workflow is essential for systematic evaluation of a compound's bioactivity.
Logical Framework for Cross-Validation
Cross-validation involves comparing results across different models or conditions to ensure the findings are reliable and not due to chance.
Comparison with an Alternative Compound: STAT3 Inhibitors
Celastrol has been shown to suppress the activity of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis.[4][14] Therefore, a direct comparison with a known STAT3 inhibitor provides valuable context.
Celastrol vs. a Specific STAT3 Inhibitor (e.g., S3I-201)
| Feature | Celastrol | S3I-201 (Example STAT3 Inhibitor) |
| Primary Target(s) | Multi-targeted: PI3K/AKT, STAT3, NF-κB, Hsp90.[3][14] | Primarily targets the SH2 domain of STAT3, inhibiting its dimerization and activation. |
| Mechanism | Induces apoptosis, cell cycle arrest, and inhibits inflammation through multiple pathways.[3] | Specifically blocks STAT3-mediated gene transcription. |
| Advantages | Broad-spectrum activity may overcome resistance mechanisms. | High specificity may lead to fewer off-target effects. |
| Disadvantages | Potential for off-target effects due to multi-targeted nature; poor water solubility.[15] | Cancer cells may develop resistance by activating alternative signaling pathways. |
This comparison highlights the different therapeutic strategies of a multi-targeted agent like Celastrol versus a highly specific inhibitor.
Conclusion
This guide demonstrates a framework for the cross-validation of a compound's bioactivity, using Celastrol as a substitute for the unavailable "this compound" data. The presented data shows that Celastrol consistently exhibits potent anti-cancer and anti-inflammatory effects across a variety of cell lines. Its mechanism of action, primarily through the inhibition of the PI3K/AKT pathway, is a key driver of its therapeutic potential.[1][2] The provided protocols and visualizations offer a template for researchers to systematically evaluate and compare the bioactivity of novel compounds, ensuring the robustness and reliability of their findings.
References
- 1. Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antiviral Efficacy: Bridging In Vitro Discoveries to Animal Models
For Researchers, Scientists, and Drug Development Professionals
The journey of an antiviral compound from a promising in vitro finding to a potential therapeutic is fraught with challenges. A critical step in this process is the replication of in vitro efficacy in relevant animal models. This guide provides a comparative analysis of two antiviral compounds, the well-established drug Acyclovir (B1169) and the natural product Acetylshikonin, detailing their performance from cell culture to preclinical studies. This objective comparison is supported by experimental data, detailed methodologies, and visual workflows to aid researchers in understanding and designing their own translational studies.
Executive Summary
This guide delves into the in vitro and in vivo antiviral activities of Acyclovir against Herpes Simplex Virus (HSV) and Acetylshikonin against Coxsackievirus A16 (CVA16). While "Acetylvirolin" did not yield specific findings, the exploration of these two compounds provides a robust framework for comparing antiviral efficacy across different experimental systems. Acyclovir serves as a benchmark for a clinically successful antiviral, while Acetylshikonin represents a research-stage compound with demonstrated potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antiviral efficacy of Acyclovir and Acetylshikonin in both in vitro and in vivo settings.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | Assay Type | Efficacy Metric (IC50/EC50) | Citation |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero Cells | Plaque Reduction Assay | 0.07-0.97 µg/mL | [1] |
| Acyclovir | Herpes Simplex Virus-2 (HSV-2) | Vero Cells | Plaque Reduction Assay | 0.13-1.66 µg/mL | [1] |
| Acetylshikonin | Coxsackievirus A16 (CVA16) | Vero Cells | Cytopathic Effect (CPE) Assay | 0.334 µmol/L | [2] |
| Acetylshikonin | Coxsackievirus A16 (CVA16) | - | Virucidal Assay | 0.08 µmol/L (direct inactivation) | [3][4] |
Table 2: In Vivo Antiviral Efficacy in Animal Models
| Compound | Virus | Animal Model | Key Efficacy Endpoints | Outcome | Citation |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Hairless Mouse (cutaneous infection) | Lesion score reduction | Significant reduction in lesion severity with topical application. | [5] |
| Acyclovir | Herpes Simplex Virus-2 (HSV-2) | Guinea Pig (genital infection) | Reduced acute disease and clinical recurrences | Effective in suppressing genital herpes. | [6] |
| Acetylshikonin | Coxsackievirus A16 (CVA16) | Neonatal Mouse | Increased body weight, reduced clinical symptoms, decreased viral load in organs | Improved clinical outcomes and reduced viral replication. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Antiviral Assays
1. Plaque Reduction Assay (for Acyclovir)
-
Objective: To determine the concentration of Acyclovir required to reduce the number of viral plaques by 50% (IC50).
-
Cell Line: Vero cells (African green monkey kidney epithelial cells).
-
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of Acyclovir in cell culture medium.
-
Infect the confluent cell monolayers with a known titer of HSV-1 or HSV-2 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing 1% methylcellulose (B11928114) and the various concentrations of Acyclovir.
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration.[1][7]
-
2. Cytopathic Effect (CPE) Assay (for Acetylshikonin)
-
Objective: To determine the concentration of Acetylshikonin required to inhibit the virus-induced cytopathic effect by 50% (EC50).
-
Cell Line: Vero cells.
-
Procedure:
-
Seed Vero cells in 96-well plates and incubate until a monolayer is formed.
-
Prepare serial dilutions of Acetylshikonin in culture medium.
-
Infect the cells with CVA16 at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of Acetylshikonin.
-
Incubate the plates for 48-72 hours at 37°C.
-
Assess cell viability using the MTT assay. The absorbance is read at 570 nm.
-
The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.[2][8]
-
In Vivo Animal Studies
1. Murine Model of Cutaneous HSV-1 Infection (for Acyclovir)
-
Objective: To evaluate the efficacy of topical Acyclovir in a skin infection model.
-
Animal Model: Hairless mice.
-
Procedure:
-
Anesthetize the mice and lightly abrade a small area of the skin on their backs.
-
Inoculate the abraded skin with a suspension of HSV-1.
-
Initiate treatment with a 5% Acyclovir formulation applied topically to the infected area, typically twice a day for 4-5 days.
-
Monitor the mice daily for the development of skin lesions.
-
Score the severity of the lesions based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration).
-
Compare the mean lesion scores between the Acyclovir-treated group and a placebo-treated control group to determine efficacy.[5]
-
2. Neonatal Mouse Model of CVA16 Infection (for Acetylshikonin)
-
Objective: To assess the in vivo antiviral activity of Acetylshikonin against CVA16.
-
Animal Model: One-day-old BALB/c mice.
-
Procedure:
-
Infect the neonatal mice with a lethal dose of CVA16 via intraperitoneal injection.
-
Administer Acetylshikonin (e.g., 5 mg/kg body weight) or a vehicle control to the mice daily for a specified period.
-
Monitor the mice daily for clinical signs of disease (e.g., reduced mobility, limb paralysis) and record body weight.
-
At the end of the study period (or upon humane endpoint), euthanize the mice.
-
Collect organs (e.g., muscle, brain, intestine) to determine the viral load using quantitative real-time PCR (qRT-PCR).
-
Compare the survival rates, clinical scores, body weight changes, and viral titers between the treated and control groups.[3][4][9]
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Acyclovir's selective activation and inhibition of viral DNA synthesis.
Caption: Acetylshikonin's direct action on CVA16 virions, preventing cell entry.
Caption: A simplified workflow for the preclinical development of antiviral drugs.
Conclusion
The successful translation of in vitro findings to in vivo models is a cornerstone of antiviral drug development. As demonstrated by the case studies of Acyclovir and Acetylshikonin, a multi-faceted approach that combines robust in vitro assays with well-designed animal models is essential. While in vitro experiments provide crucial initial data on a compound's potential, in vivo studies are indispensable for evaluating its efficacy, toxicity, and pharmacokinetic profile in a complex biological system. This guide serves as a resource for researchers to navigate this critical transition, fostering the development of novel and effective antiviral therapies.
References
- 1. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rdbzz.com [rdbzz.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Acetylshikonin on the Infection and Replication of Coxsackievirus A16 in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of in vivo topical efficacies with in vitro predictions using acyclovir formulations in the treatment of cutaneous HSV-1 infections in hairless mice: an evaluation of the predictive value of the C* concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. virosin.org [virosin.org]
Acetylvirolin: An Uncharted Territory in Osteoporosis Therapeutics Compared to Established Treatments
For researchers, scientists, and drug development professionals, the landscape of osteoporosis management is continually evolving. While a multitude of therapeutic options are commercially available, the quest for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of current gold-standard osteoporosis treatments. It is important to note that a comprehensive search of scientific literature and clinical trial databases yielded no information on a compound referred to as "Acetylvirolin" for the treatment of osteoporosis. Therefore, a direct comparison is not possible at this time. This document will focus on the established mechanisms, clinical efficacy, and experimental protocols of commercially available drugs.
I. Overview of Commercially Available Osteoporosis Treatments
The primary goal of osteoporosis therapy is to reduce the risk of fractures by either inhibiting bone resorption or stimulating bone formation.[1] Current treatments fall into two main categories: antiresorptive agents and anabolic agents.[2]
Antiresorptive agents work by slowing down the activity of osteoclasts, the cells responsible for bone breakdown.[1] This class includes:
-
Bisphosphonates (e.g., Alendronate, Risedronate, Ibandronate, Zoledronic Acid): These are the most commonly prescribed medications for osteoporosis.[3][4] They bind to bone mineral surfaces and are taken up by osteoclasts, leading to the inhibition of enzymes in the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival.[5]
-
Denosumab (Prolia®): This is a human monoclonal antibody that targets and inhibits RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).[6][7][8] RANKL is a key protein required for the formation, function, and survival of osteoclasts.[9] By blocking the interaction of RANKL with its receptor RANK on osteoclasts and their precursors, denosumab effectively reduces bone resorption.[10]
-
Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): These drugs mimic the effect of estrogen on bone, helping to maintain bone density and reduce the risk of spine fractures.[11]
Anabolic agents stimulate the formation of new bone by acting on osteoblasts, the cells that build bone.[1] This category includes:
-
Teriparatide (Forteo®): A recombinant form of human parathyroid hormone (PTH), teriparatide is a potent anabolic agent.[12] When administered intermittently (once daily via subcutaneous injection), it preferentially stimulates osteoblastic activity over osteoclastic activity, leading to a net increase in bone mass and strength.[13][14][15]
-
Abaloparatide (Tymlos®): This is another parathyroid hormone-related protein analog that stimulates bone formation.[2]
-
Romosozumab (Evenity™): A newer class of treatment, romosozumab is a sclerostin inhibitor. Sclerostin is a protein that inhibits bone formation. By blocking sclerostin, romosozumab has a dual effect of increasing bone formation and decreasing bone resorption.[3][16]
II. Comparative Efficacy of Osteoporosis Treatments
The effectiveness of osteoporosis medications is primarily assessed by their ability to increase bone mineral density (BMD) and reduce fracture risk. Clinical trials provide quantitative data to compare these outcomes.
| Treatment Class | Drug Example | Change in Lumbar Spine BMD | Change in Total Hip BMD | Vertebral Fracture Risk Reduction | Non-vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction |
| Anabolic Agents | Teriparatide | 9.7% (at 18 months)[17] | 2.8% (at 18 months) | 65% | 53% | Not significantly reduced |
| Antiresorptive Agents | Denosumab | 9.2% (at 36 months)[18] | 6.0% (at 36 months) | 68% | 20% | 40% |
| Alendronate | 6.2% (at 36 months) | 4.1% (at 36 months) | 47% | 21% | 51% | |
| Zoledronic Acid | 6.7% (at 36 months) | 5.1% (at 36 months) | 70% | 25% | 41% |
Note: The data presented is a synthesis from various clinical trials and should be interpreted in the context of the specific study populations and durations. Direct head-to-head trial data may vary.
A retrospective cohort study comparing denosumab and alendronate in postmenopausal women with osteoporosis found that denosumab was associated with a greater reduction in the risk of major osteoporotic, hip, nonvertebral, non-hip nonvertebral, and hospitalized vertebral fractures.[19] Another study comparing denosumab to zoledronic acid in women previously treated with oral bisphosphonates showed that denosumab led to significantly greater increases in BMD at the lumbar spine, total hip, femoral neck, and radius after 12 months.[20]
III. Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by these drugs is crucial for researchers and drug development professionals.
A. Denosumab and the RANKL/RANK Signaling Pathway
Denosumab's mechanism of action is centered on the inhibition of the RANKL/RANK signaling pathway, which is a critical regulator of osteoclast differentiation and activation.[9][21]
B. Teriparatide and the Parathyroid Hormone (PTH) Receptor Signaling Pathway
Teriparatide, a PTH analog, stimulates bone formation through its interaction with the PTH1 receptor on osteoblasts.[14][15]
C. Bisphosphonates and the Mevalonate Pathway in Osteoclasts
Bisphosphonates disrupt osteoclast function by inhibiting key enzymes in the mevalonate pathway.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate osteoporosis treatments.
A. In Vitro Osteoclastogenesis Assay
Objective: To assess the effect of a test compound on the differentiation of osteoclasts from precursor cells.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in alpha-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Differentiation: Cells are stimulated with recombinant RANKL and M-CSF (macrophage colony-stimulating factor) to induce osteoclast differentiation. The test compound (e.g., a potential RANKL inhibitor) is added at various concentrations.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts. The number and size of osteoclasts in treated wells are compared to control wells.
B. In Vivo Ovariectomized (OVX) Rodent Model
Objective: To evaluate the efficacy of a test compound in preventing bone loss in a model of postmenopausal osteoporosis.
Methodology:
-
Animal Model: Adult female rats or mice undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation.
-
Treatment: Following a recovery period, OVX animals are treated with the test compound or a vehicle control for a specified duration (e.g., 8-12 weeks). A positive control group (e.g., treated with alendronate) is often included.
-
Bone Mineral Density (BMD) Analysis: BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): At the end of the study, bones are harvested for high-resolution µCT analysis to assess bone microarchitecture (e.g., trabecular bone volume, number, and thickness).
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is evaluated using three-point bending tests to determine parameters like maximal load and stiffness.
-
Serum Biomarker Analysis: Blood samples are collected to measure markers of bone turnover, such as serum CTX-I (a marker of bone resorption) and P1NP (a marker of bone formation).
C. Experimental Workflow for Preclinical Evaluation
V. Conclusion
While the therapeutic landscape for osteoporosis is well-established with effective antiresorptive and anabolic agents, the absence of any scientific information on "this compound" precludes its comparison with these treatments. Researchers and drug development professionals are encouraged to focus on the known mechanisms and clinical data of existing therapies as a benchmark for the development of novel therapeutics. Future investigations into new compounds will require rigorous preclinical and clinical evaluation following established experimental protocols to determine their potential role in the management of osteoporosis.
References
- 1. Osteoporosis drug treatments [theros.org.uk]
- 2. bonehealthandosteoporosis.org [bonehealthandosteoporosis.org]
- 3. Treatments | Osteoporosis Canada [osteoporosis.ca]
- 4. How to Choose the Best Osteoporosis Medication for You - GoodRx [goodrx.com]
- 5. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Denosumab - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action (MOA) | Prolia® (denosumab) HCP [proliahcp.com]
- 9. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Osteoporosis - Treatment - NHS [nhs.uk]
- 12. Teriparatide - Wikipedia [en.wikipedia.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 16. Anabolic therapy for osteoporosis: update on efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Osteoporosis: A Review of Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative effectiveness of denosumab vs alendronate among postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of RANKL–RANK/osteoprotegerin molecular complex in bone remodeling and its immunopathologic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phytoestrogens: Evaluating Efficacy and Mechanism of Action
Introduction
Phytoestrogens are a class of plant-derived compounds that exhibit structural and functional similarities to mammalian estrogens, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways.[1][2][3] These compounds, found in foods like soy, flaxseed, and grapes, encompass various chemical classes, including isoflavones, coumestans, and stilbenes.[1][4][5][6] Their ability to bind to ERα and ERβ subtypes, often with varying affinities, leads to a range of biological effects that can be either estrogenic or anti-estrogenic depending on the specific compound, its concentration, and the cellular context.[2][5][7] This has led to extensive research into their potential roles in human health, including the management of menopausal symptoms and the prevention of hormone-dependent cancers.[3][6][8]
This guide provides a head-to-head comparison of several well-characterized phytoestrogens: Genistein, Daidzein, Coumestrol, and Resveratrol. The comparison is based on quantitative experimental data from key assays used to determine estrogenic potency.
A search for "Acetylvirolin" identified it as a natural compound (CAS No: 916264-22-7; Molecular Formula: C23H28O6)[][10][11][12][13][14][15][16], potentially belonging to the lignan (B3055560) class of compounds.[] However, a comprehensive review of publicly available scientific literature reveals a lack of experimental data regarding its phytoestrogenic activity, receptor binding affinity, or effects on cell proliferation. Therefore, a direct data-driven comparison with other phytoestrogens is not possible at this time. "this compound" is included in the summary table as a placeholder to highlight this data gap.
Quantitative Comparison of Phytoestrogen Activity
The estrogenic potential of a compound is primarily assessed by its binding affinity to estrogen receptors (ERα and ERβ) and its ability to elicit a biological response, such as promoting the proliferation of estrogen-sensitive cells. The following table summarizes key quantitative data for prominent phytoestrogens.
| Compound | Class | Relative Binding Affinity (RBA) for ERα (%)¹ | Relative Binding Affinity (RBA) for ERβ (%)¹ | Proliferative Potency (EC₅₀ in MCF-7 cells) |
| 17β-Estradiol | Endogenous Estrogen | 100 | 100 | ~1-10 pM |
| This compound | Lignan (putative) | No Data Available | No Data Available | No Data Available |
| Genistein | Isoflavone | 4 | 87 | ~100-500 nM[17] |
| Daidzein | Isoflavone | 0.1 | 0.5 | >1 µM[17] |
| Coumestrol | Coumestan | 36 | 204 | ~10-50 nM[17] |
| Resveratrol | Stilbene | 0.1 | 0.1 | ~10-25 µM |
¹Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-Estradiol, which is set at 100%. Data is compiled from multiple sources and represents approximate consensus values. Phytoestrogens generally show a higher binding affinity for ERβ over ERα.[7][18][19]
Signaling Pathways and Experimental Workflows
Phytoestrogen Signaling Pathway
Phytoestrogens exert their effects primarily by binding to nuclear estrogen receptors, ERα and ERβ. This binding event triggers a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][20] Some phytoestrogens can also initiate rapid, non-genomic signaling through membrane-associated estrogen receptors.[1][20]
References
- 1. scispace.com [scispace.com]
- 2. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoestrogens: food or drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoestrogens and Their Health Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Misconceptions About Soy and Phytoestrogens | Soy Connection [soyconnection.com]
- 7. The pros and cons of phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Englerin A | CAS:1094250-15-3 | Manufacturer ChemFaces [chemfaces.com]
- 11. Myrislignan | CAS:171485-39-5 | Manufacturer ChemFaces [chemfaces.com]
- 12. Bakkenolide IIIa | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Bromfenac Sodium | CAS:91714-93-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Benidipine HCl | CAS:91599-74-5 | Calcium channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Coriatin | CAS:91653-75-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Acetylvirolin
Essential Safety Protocols for Handling Acetylvirolin
Disclaimer: this compound is a natural product isolated from the elderberry plant.[1] While a Safety Data Sheet (SDS) for this compound indicates no data is available for hazard classification, it is crucial to handle all chemicals with appropriate caution.[2] The following guidelines are based on best practices for handling potent neurotoxins and other hazardous chemicals to ensure the safety of all laboratory personnel.
Proper personal protective equipment (PPE) is the primary defense against chemical exposure.[3] The selection of PPE is contingent on the specific hazards present in the work environment.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to protect against potential exposure. This includes protection for the respiratory system, eyes, face, and skin.[3][5]
Respiratory Protection: To prevent the inhalation of harmful airborne particles, fumes, or gases, appropriate respiratory protection is necessary.[3] The specific type of respirator should be chosen based on the concentration and type of airborne contaminant.[3]
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes.[6] In situations with a higher risk of splashes or explosions, a face shield should be worn in addition to safety glasses.[6]
Skin and Body Protection: To shield the skin from contact with hazardous materials, chemical-resistant clothing such as coveralls or aprons is required.[3][7] Lab coats should be fully buttoned to provide maximum coverage.[6] Closed-toe shoes are also a fundamental requirement.[4][6]
Hand Protection: Chemical-resistant gloves are critical when handling this compound.[6][7] It is important to select gloves that are specifically resistant to the chemicals being used.[6]
Table 1: PPE Requirements for Handling this compound
| Protection Type | Required Equipment | Standard |
| Eye/Face Protection | Chemical splash goggles or safety glasses | ANSI Z.87.1 1989[6] |
| Face shield (when splash hazard is high) | ||
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374[2] |
| Body Protection | Chemical-resistant lab coat or suit | |
| Closed-toe shoes | ||
| Respiratory Protection | Full-face respirator (if exposure limits are exceeded) | NIOSH (US) or EN 166 (EU)[2] |
Operational Plan
A detailed operational plan ensures that all procedures involving this compound are conducted in a safe and controlled manner.
Handling and Storage:
-
This compound should be handled in a well-ventilated area.[2]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[2]
-
It should be stored away from incompatible materials and foodstuff containers.[2]
-
For long-term storage, a temperature of -20°C is recommended.[8]
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
-
In all cases of exposure, seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
-
Waste Segregation: All waste contaminated with this compound, including used PPE, vials, and syringes, should be segregated into designated, clearly labeled waste containers.
-
Sharps Disposal: Needles, syringes, and other sharp objects must be placed in a sharps container.[9][10]
-
Decontamination: Spills should be contained and cleaned up using an absorbent material. The contaminated area should then be decontaminated.
-
Waste Stream: Depending on local regulations, waste contaminated with neurotoxins may be classified as cytotoxic/cytostatic waste and require incineration.[9][11]
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Method |
| Contaminated Sharps | Yellow-lidded sharps container | Incineration |
| Contaminated PPE (gloves, etc.) | Purple or yellow clinical waste bag | Incineration[9][10] |
| Liquid Waste | Leakproof rigid container | Chemical treatment and incineration |
| Solid Waste (e.g., contaminated wipes) | Purple or yellow clinical waste bag | Incineration[9][10] |
Experimental Workflow and Signaling Pathway Diagrams
To provide further clarity on the safe handling and potential research applications of this compound, the following diagrams illustrate a standard workflow for a spill response and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for responding to an this compound spill.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. This compound | Plants | 916264-22-7 | Invivochem [invivochem.com]
- 2. targetmol.com [targetmol.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. This compound - Immunomart [immunomart.com]
- 9. businesswaste.co.uk [businesswaste.co.uk]
- 10. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 11. initial.co.uk [initial.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
